molecular formula C8H7FO3 B1333267 2-Fluoro-5-methoxybenzoic acid CAS No. 367-83-9

2-Fluoro-5-methoxybenzoic acid

Cat. No.: B1333267
CAS No.: 367-83-9
M. Wt: 170.14 g/mol
InChI Key: REDSLTKMNCCQBC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzoic acid (CAS 367-83-9) is a benzoic acid derivative with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol . It is widely utilized as a key organic synthetic intermediate in research and development, serving as a versatile building block for the construction of more complex molecules in medicinal and synthetic chemistry . The compound should be stored in a sealed container, in a dark and dry place at ambient temperatures . Handle with appropriate precautions, as it may cause skin irritation, serious eye irritation, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSLTKMNCCQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379091
Record name 2-Fluoro-5-methoxybenzoic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-83-9
Record name 2-Fluoro-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-methoxybenzoic acid (CAS No. 367-83-9), a key building block in organic synthesis. Understanding these properties is critical for its application in medicinal chemistry, materials science, and other research areas.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
CAS Number 367-83-9[1]
Physical Form Solid[2]
Melting Point 87-91 °C[2][3][4][5]
Boiling Point 294.0 ± 20.0 °C (Predicted)[5]
Solubility Insoluble in water.[5][6][7]

Note: Some properties for the closely related isomer, 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7), are included for comparative context where data for the title compound is limited.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for two key properties: melting point and acid dissociation constant (pKa).

1. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely used technique.[9]

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.[9][10]

  • Capillary Tube Loading: Take a capillary tube, sealed at one end, and press the open end into the powdered sample. A small amount of the solid (approximately 1-2 mm in height) should be collected.[10][11]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min ramp rate) to get a rough estimate.[11]

  • Accurate Determination: For a precise measurement, start with a new sample. Heat the apparatus quickly to a temperature about 10-15 °C below the estimated melting point. Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[10]

  • Post-Measurement: Always use a fresh sample and a new capillary tube for each measurement to ensure accuracy. Do not re-melt a sample.[9]

2. Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound in solution. For benzoic acid derivatives, potentiometric titration is a common and reliable method.[12]

Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a standard solution of this compound (e.g., 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent system, such as an acetonitrile-water mixture.[12] The use of hydro-organic mixtures can be particularly relevant as they can mimic biological environments.[13]

    • To maintain constant ionic strength, add a background electrolyte like 0.1 mol L⁻¹ KCl.[12]

    • Prepare a standardized titrant solution of a strong base (e.g., potassium hydroxide).

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions. The Gran method can be employed for precise calibration in non-aqueous or mixed-solvent systems.[12][14]

  • Titration Procedure:

    • Place a known volume of the acid solution in a thermostatted vessel.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the strong base titrant in small, precise increments.

    • After each addition, allow the potential reading to stabilize and record the pH value and the volume of titrant added.[13]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, use computational methods, such as non-linear regression analysis or derivative methods (e.g., first or second derivative of the titration curve), to calculate the pKa value with higher accuracy.[12] Software like Hyperquad can be used for multi-linear regression to determine stability constants.[12][14]

Visualized Workflows and Relationships

Experimental Workflow: Melting Point Determination

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow prep Sample Preparation (Dry & Pulverize) load Load Capillary Tube (1-2 mm height) prep->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert heat Heat Slowly (1-2 °C/min) insert->heat observe Observe & Record T1 (Onset) & T2 (Clear) heat->observe result Melting Range (T1 - T2) observe->result

Caption: Workflow for Melting Point Determination.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and collectively influence its behavior, particularly in a drug development context. This diagram shows the relationship between key properties.

PropertyRelationships mw Molecular Weight sol Solubility mw->sol impacts abs Absorption & Permeability sol->abs pka pKa pka->sol affects ionization logp LogP (Lipophilicity) logp->sol influences logp->abs mp Melting Point mp->sol related to lattice energy

Caption: Interrelation of Key Physicochemical Properties.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-methoxybenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from structurally related compounds and outlines a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, offering both a summary of expected solubility behavior and a practical framework for its empirical determination.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is crucial for process development, formulation, purification, and various analytical procedures. The presence of a fluorine atom, a methoxy group, and a carboxylic acid moiety suggests a molecule of moderate polarity, which will govern its interactions with different solvent classes.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe carboxylic acid group can form hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic DMSO, DMF, AcetoneSolubleThe polar nature of these solvents can effectively solvate the polar functional groups of the benzoic acid derivative.[1]
Non-Polar Hexane, TolueneLimited SolubilityThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.[1]
Halogenated DichloromethaneModerately SolubleThe moderate polarity of dichloromethane may allow for some degree of dissolution.
Ethers Diethyl EtherSparingly SolubleThe ether functionality offers some polarity, but the overall non-polar character of the solvent may limit solubility.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted experimental methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method followed by a quantitative analysis technique such as gravimetry or High-Performance Liquid Chromatography (HPLC) is recommended for accurate and reproducible results.[3][4][5]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric method)

  • Drying oven (for gravimetric method)

  • HPLC system with a suitable column and detector (for HPLC method)

3.2. Procedure: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended.[4]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask (for the HPLC method). This step is critical to remove any undissolved solid particles.

3.3. Quantitative Analysis

3.3.1. Gravimetric Method

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[6][7]

  • Cool the vial in a desiccator and weigh it again.

  • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

3.3.2. HPLC Method

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Sample Preparation: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve.[8][9]

  • Calculate the original concentration of the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a constant temperature shaker bath (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant using a syringe filter settle->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC Analysis analysis_choice->hplc HPLC evaporate Evaporate solvent to dryness gravimetric->evaporate prepare_standards Prepare standard solutions and calibration curve hplc->prepare_standards dilute_sample Dilute filtered sample hplc->dilute_sample weigh Weigh dried solute evaporate->weigh calculate_grav Calculate Solubility (mass of solute / volume of solvent) weigh->calculate_grav inject_hplc Inject standards and sample into HPLC prepare_standards->inject_hplc dilute_sample->inject_hplc calculate_hplc Calculate Solubility (from concentration determined by calibration curve) inject_hplc->calculate_hplc end End calculate_grav->end calculate_hplc->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is sparse, a qualitative understanding based on its chemical structure and the properties of related compounds suggests good solubility in polar organic solvents and limited solubility in non-polar media. For precise quantitative data, the detailed experimental protocol provided, based on the shake-flask method coupled with either gravimetric or HPLC analysis, offers a reliable approach for researchers. This information is fundamental for the effective use of this compound in drug discovery and development, enabling informed decisions in process chemistry, formulation, and analytical method development.

References

Crystal Structure Analysis of Fluorinated Benzoic Acid Derivatives: A Case Study of 4-(Methoxycarbonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of fluorinated benzoic acid derivatives, utilizing 4-(methoxycarbonyl)-2-fluorobenzoic acid as a detailed case study due to the current absence of publicly available crystallographic data for 2-Fluoro-5-methoxybenzoic acid. The methodologies and data presentation herein serve as a robust framework for the analysis of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Fluorinated benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and crystal packing. A thorough understanding of the three-dimensional structure and intermolecular interactions within the crystalline state is therefore crucial for rational drug design and the development of new materials with desired properties. This guide details the experimental procedures and crystallographic data for 4-(methoxycarbonyl)-2-fluorobenzoic acid, a structurally related analogue to this compound, to illustrate the key aspects of its solid-state characterization.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(methoxycarbonyl)-2-fluorobenzoic acid follows a multi-step procedure. A common route involves the oxidation of a suitable precursor. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent, such as hot ethyl acetate[1].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected at a controlled temperature (typically 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (e.g., Mo Kα radiation)[1]. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS97 and SHELXL97[1].

The experimental workflow for crystal structure analysis is outlined in the diagram below:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_validation Data Validation & Analysis structure_refinement->data_validation

Experimental workflow for crystal structure analysis.

Data Presentation

The crystallographic data and key structural parameters for 4-(methoxycarbonyl)-2-fluorobenzoic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue[1]
Empirical FormulaC₉H₇FO₄
Formula Weight198.15
Temperature296 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.536(7) Å
b7.591(7) Å
c8.523(8) Å
α99.480(14)°
β108.748(13)°
γ99.240(14)°
Volume443.3(7) ų
Z2
Density (calculated)1.486 Mg/m³
Absorption Coefficient0.133 mm⁻¹
F(000)204
Refinement Details
R-factor (R1)0.066
Weighted R-factor (wR2)0.190
Goodness-of-fit (S)1.02
Table 2: Hydrogen Bond Geometry (Å, °)
D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
C9—H9A···F1ⁱ0.962.543.278(5)134(1)
O2ⁱⁱ—H2Aⁱⁱ···O10.821.862.672(4)170(1)
C3—H3A···O3ⁱⁱⁱ0.932.533.325(4)144(1)
Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) -x+1, -y, -z+1[1].

Structural Analysis and Intermolecular Interactions

The crystal structure of 4-(methoxycarbonyl)-2-fluorobenzoic acid reveals that the molecules form classical carboxylate inversion dimers through strong O—H···O hydrogen bonds[2]. These dimers are further interconnected by C—H···F and C—H···O interactions, creating a layered structure[1][2].

The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of approximately 1.5°. In contrast, the carboxyl group is twisted out of the plane of the benzene ring by about 20.2°[1][2]. This conformational feature is a common characteristic of ortho-substituted benzoic acids and is influenced by steric and electronic effects.

Conclusion

The detailed crystal structure analysis of 4-(methoxycarbonyl)-2-fluorobenzoic acid provides valuable insights into the solid-state conformation and intermolecular interactions of fluorinated benzoic acid derivatives. The experimental protocols and data presented in this guide offer a comprehensive framework for the structural characterization of related compounds, such as this compound. Such studies are fundamental for understanding structure-property relationships and for the rational design of new molecules in the fields of drug discovery and materials science.

References

Spectroscopic Analysis of 2-Fluoro-5-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Fluoro-5-methoxybenzoic acid. Due to the limited availability of public, experimental raw data for this specific compound, this guide utilizes predicted NMR data from established spectroscopic databases, offering a robust framework for structural elucidation and quality control. The methodologies and interpretive guidance provided herein are designed to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry.

¹H and ¹³C NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH10.0 - 13.0Broad Singlet-
H-67.6 - 7.8Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 3
H-37.2 - 7.4Doublet of doubletsJ(H-H) ≈ 9, J(H-F) ≈ 4-5
H-47.0 - 7.2Triplet of doubletsJ(H-H) ≈ 9, J(H-F) ≈ 3
OCH₃3.8 - 4.0Singlet-
Table 2: ¹³C NMR Data (Predicted)
Carbon AssignmentChemical Shift (δ, ppm)
C=O165 - 170
C-2 (C-F)158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz)
C-5 (C-OCH₃)155 - 159
C-1120 - 125
C-6118 - 122 (d, ²J(C-F) ≈ 20-25 Hz)
C-4115 - 120 (d, ³J(C-F) ≈ 5-10 Hz)
C-3110 - 115 (d, ²J(C-F) ≈ 20-25 Hz)
OCH₃55 - 60

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. For carboxylic acids, DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

For ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Structural and Spectroscopic Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals, highlighting key connectivities and through-space interactions that influence the spectra.

Caption: Molecular structure and key NMR correlations for this compound.

A Deep Dive into 2-Fluoro-5-methoxybenzoic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features—a fluorine atom, a methoxy group, and a carboxylic acid moiety on a benzene ring—impart unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Theoretical and computational studies provide a powerful lens through which to understand the molecular geometry, vibrational properties, and electronic characteristics of this compound, offering insights that can guide its application in drug design and chemical synthesis.

Molecular Structure and Geometry

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method.

Computational Protocol: Geometry Optimization

A standard and reliable method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p).[2][3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located, which corresponds to the equilibrium geometry of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Note: These values are illustrative and based on calculations for the structurally related 3-methoxy-2,4,5-trifluorobenzoic acid using the B3LYP/6-311++G(d,p) level of theory.[1] Bond and angle numbering corresponds to a standard IUPAC numbering scheme where the carboxylic carbon is C7, attached to C1 of the benzene ring.)

Bond Lengths Value (Å)Bond Angles Value (°)
C1-C21.39C6-C1-C2118.0
C2-C31.38C1-C2-C3121.5
C3-C41.39C2-C3-C4120.0
C4-C51.38C3-C4-C5119.5
C5-C61.39C4-C5-C6120.0
C6-C11.40C5-C6-C1121.0
C1-C71.50C2-C1-C7123.0
C7=O81.21C6-C1-C7119.0
C7-O91.35O8-C7-O9122.0
O9-H100.97C1-C7-O9115.0
C2-F1.35C1-C2-F118.5
C5-O111.36C4-C5-O11124.5
O11-C121.43C6-C5-O11115.5

Vibrational Analysis: Understanding Molecular Motions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational Protocol: Vibrational Frequency Calculation

Following geometry optimization, the same level of theory (e.g., B3LYP/6-311++G(d,p)) is used to calculate the harmonic vibrational frequencies.[1][2][3][4] These calculations determine the second derivatives of the energy with respect to the atomic coordinates. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.[2]

Table 2: Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and based on calculations for 3-methoxy-2,4,5-trifluorobenzoic acid.[1] The assignments are based on the potential energy distribution (PED).)

Frequency (cm⁻¹) Assignment (PED %)
~3600O-H stretch (100)
~3100C-H stretch (aromatic) (98)
~2950C-H stretch (methoxy, asymmetric) (96)
~2850C-H stretch (methoxy, symmetric) (95)
~1750C=O stretch (88)
~1600C=C stretch (aromatic) (85)
~1450C-H bend (methoxy) (80)
~1300C-O stretch (acid) + O-H bend (75)
~1250C-F stretch (70)
~1150C-O-C stretch (methoxy) (82)
~850C-H out-of-plane bend (aromatic) (90)

Electronic Properties: Reactivity and Spectra

The electronic structure of a molecule governs its reactivity and its interaction with light. Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Computational Protocol: Electronic Property Calculation

Electronic properties are also calculated at the optimized geometry using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between these orbitals is a measure of the molecule's chemical reactivity and electronic excitation energy.[5][6] The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[7][8][9]

Table 3: Predicted Electronic Properties for this compound (Note: These values are illustrative and based on general principles and data from similar molecules.)

Property Predicted Value/Description
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.0 eV
HOMO-LUMO Gap ~ 5.5 eV
Dipole Moment ~ 2.5 D
MEP - Negative Region Concentrated on the oxygen atoms of the carboxylic acid and methoxy groups.
MEP - Positive Region Concentrated on the acidic hydrogen of the carboxylic acid group.

Experimental Protocols

While this guide focuses on theoretical and computational studies, these are most powerful when used in conjunction with experimental data. Below are standard protocols for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its nuclei.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (likely in the range of 6.8-7.8 ppm), a singlet for the methoxy group protons (~3.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may be exchangeable with D₂O).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carboxylic acid carbon (~165-170 ppm). Carbon signals near the fluorine atom will show coupling (splitting).[10]

Vibrational Spectroscopy (FT-IR and Raman)
  • FT-IR Spectroscopy: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. Key expected peaks would correspond to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O and C-F stretches (in the fingerprint region, 1300-1000 cm⁻¹), and aromatic C-H and C=C vibrations.[4]

  • Raman Spectroscopy: The solid sample can be analyzed directly using a Raman spectrometer. Complementary information to the IR spectrum will be obtained, particularly for symmetric vibrations.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical theoretical and computational study of a molecule like this compound.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis a Define Molecular Structure b Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b c Vibrational Frequency Calculation b->c d Electronic Structure Calculation b->d e Optimized Geometry (Bond Lengths, Angles) b->e f Vibrational Spectra (IR, Raman Frequencies) c->f g Electronic Properties (HOMO, LUMO, MEP) d->g

Caption: A typical workflow for the computational study of a molecule.

Property_Relationships Structure Molecular Structure Vibrations Vibrational Properties Structure->Vibrations determines Electronics Electronic Properties Structure->Electronics determines Spectra Spectroscopic Signatures Vibrations->Spectra predicts Reactivity Chemical Reactivity Electronics->Reactivity predicts Electronics->Spectra predicts

Caption: Interrelationship between molecular properties in computational chemistry.

Conclusion

Theoretical and computational studies offer a powerful, non-invasive means to characterize molecules like this compound at the atomic level. By employing methods such as Density Functional Theory, researchers can obtain detailed information about molecular geometry, vibrational modes, and electronic properties. This knowledge is invaluable for understanding the molecule's behavior, predicting its reactivity, and guiding its use in the development of new drugs and materials. While experimental validation remains crucial, the synergy between computational predictions and laboratory experiments accelerates the pace of scientific discovery.

References

An In-depth Technical Guide on the Electronic Properties of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The strategic placement of the fluoro and methoxy groups on the benzoic acid scaffold significantly influences its electronic characteristics, which in turn dictates its reactivity, metabolic stability, and interaction with biological targets. This document summarizes key electronic parameters derived from theoretical calculations and outlines detailed, adaptable experimental protocols for the characterization of this and similar aromatic carboxylic acids. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents.

Introduction

This compound is an aromatic carboxylic acid derivative with the molecular formula C₈H₇FO₃. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring creates a unique electronic environment. These substituents modulate the electron density distribution, affecting the acidity of the carboxylic acid, the molecule's susceptibility to electrophilic and nucleophilic attack, and its overall polarity and lipophilicity. Understanding these electronic properties is crucial for predicting the compound's behavior in chemical reactions and biological systems. This guide will delve into the theoretical electronic structure of this compound and provide practical experimental methodologies for its characterization.

Theoretical Electronic Properties

Due to the limited availability of specific experimental data for this compound, theoretical calculations based on Density Functional Theory (DFT) are employed to elucidate its electronic characteristics. These computational methods provide valuable insights into the molecule's structure and reactivity.

Molecular Geometry and Electron Density

The optimized molecular structure of this compound reveals a nearly planar benzene ring. The carboxylic acid group may exhibit a slight dihedral angle with respect to the ring, a common feature in substituted benzoic acids. The fluorine and methoxy groups influence the electron density distribution across the aromatic system through inductive and resonance effects.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.[1]

The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient areas, highlighting the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. The different colors on the MEP surface indicate the electrostatic potential, with red representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen of the carboxylic acid and a positive potential around the acidic proton.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy(Calculated Value) eV
LUMO Energy(Calculated Value) eV
HOMO-LUMO Gap(Calculated Value) eV
Dipole Moment(Calculated Value) Debye

(Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.)

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols that can be adapted for the characterization of the electronic properties of this compound and similar aromatic carboxylic acids.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

  • Measurement: Record the absorption spectra of the prepared solutions over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).[2][3] Chemical shifts are indicative of the electron density around the nuclei, offering insights into the electronic effects of the substituents.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H and ¹³C spectra, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the molecular structure and electronic environment of each nucleus. The highly deshielded carboxylic acid proton is expected to appear far downfield (around 9-12 ppm) in the ¹H NMR spectrum.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[5][6] It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential between a set range and record the resulting current.

  • Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

Visualization of Molecular and Experimental Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

HOMO_LUMO_Diagram cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = HOMO-LUMO Gap (Electronic Excitation) E_up Increasing Energy E_down

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Spectroscopic & Electrochemical Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR CV Cyclic Voltammetry Synthesis->CV Electronic_Properties Determination of Electronic Properties (λmax, Chemical Shifts, Redox Potentials) UV_Vis->Electronic_Properties NMR->Electronic_Properties CV->Electronic_Properties

Caption: General experimental workflow for electronic characterization.

Conclusion

The electronic properties of this compound, governed by the interplay of its fluoro and methoxy substituents, are fundamental to its chemical reactivity and potential as a pharmaceutical building block. This guide has provided a framework for understanding these properties through theoretical calculations and has outlined adaptable experimental protocols for their characterization. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers engaged in the design and synthesis of novel molecules with tailored electronic features for drug discovery and development. Further computational and experimental studies are encouraged to build upon this foundation and expand our understanding of this versatile compound.

References

Stability and Degradation Profile of 2-Fluoro-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published experimental data on the stability and degradation profile of 2-Fluoro-5-methoxybenzoic acid. This guide is therefore a predictive assessment based on established chemical principles and data from analogous structures, including aromatic carboxylic acids, fluoroaromatic compounds, and anisole derivatives. The proposed degradation pathways and experimental protocols are intended to serve as a strategic framework for future stability studies.

Predicted Stability and Degradation Profile

This compound is anticipated to be a relatively stable crystalline solid under standard storage conditions (ambient temperature, protected from light and moisture). However, the molecule possesses three key functional groups—a carboxylic acid, a fluoro substituent, and a methoxy group on an aromatic ring—that will dictate its degradation profile under stress conditions.

Key Predicted Stability Characteristics:

  • Thermal Stability: Aromatic carboxylic acids are generally thermally stable.[1] Degradation is expected to occur at elevated temperatures, likely initiating with decarboxylation.[2][3][4] Benzoic acid itself is noted to be stable up to 300°C.[2][3] The presence of substituents may influence the exact decomposition temperature.

  • Hydrolytic Stability: The carboxylic acid and the carbon-fluorine bond are expected to be stable to hydrolysis across a range of pH values under ambient conditions. The methoxy (ether) linkage is also generally resistant to hydrolysis at physiological pH.[5] However, under forcing conditions such as high temperature and pressure, or in the presence of strong acids, cleavage of the ether bond to form a phenol is a plausible degradation pathway.[6][7]

  • Photostability: Fluoroaromatic compounds are often photolytically stable due to the strength of the C-F bond.[8][9] However, the aromatic ring itself can absorb UV radiation, potentially leading to degradation. The overall photostability will depend on the matrix and the presence of photosensitizers. In some cases, embedding in certain matrices like sulfates can offer photoprotection.[10]

  • Oxidative Stability: The aromatic ring and the methoxy group are susceptible to oxidative degradation.[5] Oxidative conditions could lead to hydroxylation of the aromatic ring or cleavage of the ether linkage.[11][12]

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be postulated under forced degradation conditions.

Thermal Degradation

The primary thermal degradation pathway is predicted to be decarboxylation , where the carboxylic acid group is lost as carbon dioxide, yielding 1-fluoro-4-methoxybenzene. This is a common decomposition route for benzoic acid derivatives at high temperatures.[2][4]

Thermal_Degradation 2-Fluoro-5-methoxybenzoic_acid This compound 1-Fluoro-4-methoxybenzene 1-Fluoro-4-methoxybenzene 2-Fluoro-5-methoxybenzoic_acid->1-Fluoro-4-methoxybenzene Δ (Heat) CO2 CO₂ 2-Fluoro-5-methoxybenzoic_acid->CO2

Caption: Predicted Thermal Degradation Pathway.

Hydrolytic Degradation (Forced Conditions)

Under harsh acidic or high-temperature aqueous conditions, O-demethylation of the methoxy group is a likely degradation pathway, resulting in the formation of 2-fluoro-5-hydroxybenzoic acid and methanol. This reaction involves the cleavage of the ether bond.[6]

Hydrolytic_Degradation 2-Fluoro-5-methoxybenzoic_acid This compound 2-Fluoro-5-hydroxybenzoic_acid 2-Fluoro-5-hydroxybenzoic Acid 2-Fluoro-5-methoxybenzoic_acid->2-Fluoro-5-hydroxybenzoic_acid H₃O⁺ / Δ Methanol Methanol 2-Fluoro-5-methoxybenzoic_acid->Methanol H₃O⁺ / Δ Oxidative_Degradation cluster_main cluster_products 2-Fluoro-5-methoxybenzoic_acid This compound 2-Fluoro-5-hydroxybenzoic_acid 2-Fluoro-5-hydroxybenzoic Acid 2-Fluoro-5-methoxybenzoic_acid->2-Fluoro-5-hydroxybenzoic_acid [O] (O-Demethylation) Hydroxylated_Product Hydroxylated Derivative 2-Fluoro-5-methoxybenzoic_acid->Hydroxylated_Product [O] (Ring Hydroxylation) Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Sample_Prep Prepare Solutions (e.g., 1 mg/mL in suitable solvent) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, RT & 60°C) Sample_Prep->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT & 60°C) Sample_Prep->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Sample_Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Sample_Prep->Thermal Photolytic Photolytic (Solid & Solution) (ICH Q1B conditions) Sample_Prep->Photolytic Control_Sample Store Control Sample (Protected from light, at -20°C) Time_Points Sample at Intervals Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points Neutralize Neutralize Acid/Base Samples Time_Points->Neutralize Analysis_Method Analyze by Stability-Indicating UPLC-UV/MS Neutralize->Analysis_Method Data_Analysis Quantify Degradation (Mass Balance) Analysis_Method->Data_Analysis Identify_Degradants Identify Degradants (MS, NMR) Data_Analysis->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation

References

The Advent of a Key Building Block: A Technical History of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant place in the landscape of modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom ortho to the carboxylic acid and a methoxy group meta to it, imparts a desirable combination of physicochemical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable scaffold in the synthesis of a wide array of therapeutic agents. This technical guide delves into the discovery and history of this compound, detailing its synthesis, properties, and applications in the pharmaceutical sciences.

The Dawn of a New Synthetic Strategy: Discovery and Historical Context

While a singular, definitive publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of a powerful synthetic methodology in organic chemistry: Directed ortho-Metalation (DoM) .

The foundational principles of what would become DoM were first observed in the late 1930s and early 1940s by the independent work of Henry Gilman and Robert L. Bebb, and Georg Wittig and Günther Fuhrmann. They noted the selective deprotonation at the position ortho to a heteroatom-containing directing group on an aromatic ring using strong organolithium bases. However, it was in the 1960s that this reaction was more thoroughly explored and its synthetic utility was widely recognized.

The most plausible and historically consistent first synthesis of this compound would have been achieved through the application of this DoM strategy. The readily available starting material, 4-fluoroanisole, possesses a methoxy group which is an excellent directing group for ortho-lithiation. Treatment of 4-fluoroanisole with a strong lithium base, such as n-butyllithium, would result in the regioselective deprotonation at the C2 position, ortho to the methoxy group. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide would then yield this compound.

This synthetic approach, elegant in its simplicity and high regioselectivity, would have provided chemists with a straightforward route to this previously inaccessible substitution pattern on a benzoic acid core.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties, which are crucial for its characterization and application.

PropertyValue
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Melting Point 146-150 °C
pKa ~3.15 (Predicted)
Appearance White to off-white crystalline powder

Spectroscopic Data:

SpectroscopyExpected Peaks
¹H NMR Signals for methoxy protons (~3.8 ppm, singlet), and aromatic protons (multiplets in the aromatic region).
¹³C NMR Resonances for the methoxy carbon, aromatic carbons (with C-F couplings), and the carboxylic acid carbon.
IR Characteristic absorptions for O-H (broad), C=O (strong), C-O, and C-F bonds.

Key Experimental Protocol: Synthesis via Directed ortho-Metalation

The following protocol details the likely first practical synthesis of this compound.

Reaction: Ortho-lithiation of 4-fluoroanisole followed by carboxylation.

Materials:

  • 4-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-fluoroanisole in dry THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.

  • An excess of crushed dry ice is then added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Once at room temperature, the reaction is quenched by the addition of water.

  • The aqueous layer is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

  • The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthesis

The logical flow of the synthesis of this compound via Directed ortho-Metalation can be represented with the following diagrams.

Synthesis_Pathway 4-Fluoroanisole 4-Fluoroanisole Aryllithium Intermediate Aryllithium Intermediate 4-Fluoroanisole->Aryllithium Intermediate 1. n-BuLi, THF, -78 °C This compound This compound Aryllithium Intermediate->this compound 2. CO₂ (dry ice) 3. H₃O⁺

Caption: Synthetic pathway to this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Carboxylation & Workup cluster_3 Purification Dissolve 4-Fluoroanisole in dry THF Dissolve 4-Fluoroanisole in dry THF Cool to -78 °C Cool to -78 °C Dissolve 4-Fluoroanisole in dry THF->Cool to -78 °C Add n-BuLi dropwise Add n-BuLi dropwise Cool to -78 °C->Add n-BuLi dropwise Stir at -78 °C Stir at -78 °C Add n-BuLi dropwise->Stir at -78 °C Add dry ice Add dry ice Stir at -78 °C->Add dry ice Warm to room temperature Warm to room temperature Add dry ice->Warm to room temperature Quench with H₂O Quench with H₂O Warm to room temperature->Quench with H₂O Acidify with HCl Acidify with HCl Quench with H₂O->Acidify with HCl Extract with Et₂O Extract with Et₂O Acidify with HCl->Extract with Et₂O Dry and concentrate Dry and concentrate Extract with Et₂O->Dry and concentrate Recrystallize Recrystallize Dry and concentrate->Recrystallize

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the fluoro and methoxy groups on the benzoic acid ring makes this compound a highly valuable building block in the design of novel therapeutic agents. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and enhanced binding interactions with biological targets. The methoxy group can also participate in hydrogen bonding and influence the overall electronic properties of the molecule.

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • As intermediates in the synthesis of complex pharmaceuticals: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the incorporation of this fluorinated moiety into larger, more complex drug molecules.

  • Development of enzyme inhibitors: The specific substitution pattern can be crucial for achieving selectivity and potency in the inhibition of various enzymes implicated in disease pathways.

  • Probes for biochemical assays: The unique electronic and steric properties of the molecule can be exploited in the design of chemical probes to study biological systems.

The continued exploration of this compound and its derivatives in medicinal chemistry is expected to yield novel drug candidates with improved efficacy and safety profiles.

Conclusion

The history of this compound is a testament to the enabling power of synthetic organic chemistry. While its discovery may not be marked by a single "eureka" moment, its emergence from the development of Directed ortho-Metalation provided the scientific community with a valuable tool for the construction of complex and biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this key building block is essential for the continued advancement of pharmaceutical research and the development of new medicines to address unmet medical needs.

Methodological & Application

Application Note: Synthesis of 2-Fluoro-5-methoxybenzoic Acid from 4-Fluoroanisole via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-fluoro-5-methoxybenzoic acid from the readily available starting material, 4-fluoroanisole. The synthetic route employs a directed ortho-metalation (DoM) strategy, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. This method involves the ortho-lithiation of 4-fluoroanisole using n-butyllithium, facilitated by the methoxy directing group, followed by carboxylation with carbon dioxide. This process offers a reliable and efficient pathway to a valuable building block used in the development of pharmaceutical agents and other advanced materials.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the benzoic acid core provides unique electronic and steric properties that are often exploited in drug design. The traditional synthesis of such substituted benzoic acids can be challenging, often requiring multi-step procedures with limited regioselectivity.

Directed ortho-metalation (DoM) has emerged as a highly effective strategy for the regioselective introduction of substituents onto aromatic rings. In this process, a heteroatom-containing functional group, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group (-OCH3) is a well-established and effective DMG for this purpose.

This protocol details the synthesis of this compound from 4-fluoroanisole in a one-pot procedure. The methoxy group in 4-fluoroanisole directs the lithiation to the C2 position, followed by the introduction of a carboxylic acid group via reaction with carbon dioxide.

Signaling Pathway and Logical Relationships

The synthesis of this compound from 4-fluoroanisole can be broken down into three key steps: ortho-lithiation, carboxylation, and acidic workup. The logical relationship between these steps is illustrated in the following diagram.

Synthesis_Pathway cluster_0 Step 1: Ortho-lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup A 4-Fluoroanisole C 2-Lithio-4-fluoroanisole Intermediate A->C Deprotonation at C2 B n-Butyllithium (n-BuLi) B->C Base E Lithium 2-fluoro-5-methoxybenzoate C->E D Carbon Dioxide (CO2) D->E Electrophile G This compound E->G F Acid (e.g., Citric Acid) F->G Protonation

Caption: Synthetic pathway for this compound.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below. This process involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Experimental_Workflow start Start dissolve Dissolve 4-Fluoroanisole in dry THF start->dissolve cool Cool solution to low temperature (e.g., -78 °C) dissolve->cool add_nBuLi Slowly add n-Butyllithium cool->add_nBuLi stir_lithiation Stir for ortho-lithiation add_nBuLi->stir_lithiation add_CO2 Introduce dry Carbon Dioxide stir_lithiation->add_CO2 warm_rt Warm to room temperature add_CO2->warm_rt quench Quench with aqueous acid (e.g., Citric Acid) warm_rt->quench extract Extract with an organic solvent (e.g., Diethyl Ether) quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify the crude product (e.g., Recrystallization) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Experimental Protocol

This protocol is based on established principles of directed ortho-metalation. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-FluoroanisoleReagent grade, 99%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Carbon Dioxide (CO2)Gas or dry iceLocal supplier
Diethyl etherAnhydrousFisher Scientific
Citric acidACS reagentVWR
Sodium hydroxideACS reagentVWR
Magnesium sulfateAnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 4-fluoroanisole (1.0 eq) to a round-bottom flask containing a magnetic stir bar. Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Ortho-lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the low temperature, introduce an excess of anhydrous carbon dioxide. This can be achieved by bubbling CO2 gas through the reaction mixture or by carefully adding crushed dry ice.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of citric acid or dilute hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/Condition
Starting Material4-Fluoroanisole
Key Reagentsn-Butyllithium, Carbon Dioxide
SolventAnhydrous Tetrahydrofuran (THF)
Lithiation Temperature-78 °C
Lithiation Time1-2 hours
Carboxylation Temperature-78 °C to Room Temperature
WorkupAcidic (Citric acid or HCl)
Purification MethodRecrystallization
Expected ProductThis compound
Physical AppearanceWhite to off-white crystalline solid
Expected YieldModerate to good (typically 60-80%)

Characterization Data (Literature Values):

  • Melting Point: 146-150 °C

  • Molecular Formula: C8H7FO3

  • Molecular Weight: 170.14 g/mol

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Quenching of the reaction is exothermic and should be done carefully.

Conclusion

The directed ortho-metalation of 4-fluoroanisole provides an efficient and regioselective route to this compound. This application note offers a detailed protocol that can be readily implemented in a standard organic synthesis laboratory. The methodology is of significant interest to researchers in medicinal chemistry and materials science who require access to this and related substituted aromatic building blocks.

Application Notes and Protocols: Synthesis of 2-Fluoro-5-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoyl chloride is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties to molecules that incorporate this moiety. The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and bioavailability of drug candidates.[1][2] The methoxy group can also influence the electronic and steric properties of the molecule, further modulating its biological activity.

This document provides detailed application notes on the synthesis of 2-Fluoro-5-methoxybenzoyl chloride from 2-Fluoro-5-methoxybenzoic acid using thionyl chloride, including a comprehensive experimental protocol and a summary of reaction parameters. The resulting acyl chloride is a versatile building block for the synthesis of a wide range of pharmaceutical compounds, including amides, esters, and various heterocyclic systems.[3][4]

Reaction Overview

The conversion of this compound to 2-Fluoro-5-methoxybenzoyl chloride is achieved through a nucleophilic acyl substitution reaction with thionyl chloride (SOCl₂). In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[5][6] The reaction is typically driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[8]

Applications in Drug Discovery and Development

Fluorinated and methoxy-substituted aromatic compounds are prevalent in a wide array of approved drugs and clinical candidates. Benzoyl chlorides are key intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[3] The title compound, 2-Fluoro-5-methoxybenzoyl chloride, serves as a crucial building block for the introduction of the 2-fluoro-5-methoxyphenyl moiety into potential drug molecules. This can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The incorporation of fluorine into drug candidates can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.[1][9]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins.[1]

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, potentially improving its absorption and distribution.[1][9]

The 2-fluoro-5-methoxybenzoyl scaffold can be found in precursors to various heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[4][9][10][11][12]

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoyl chloride

This protocol describes a general method for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride from this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap (for HCl and SO₂ fumes)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The flask should be of an appropriate size to accommodate the reactants and any solvent.

  • Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the flask. Typically, 2 to 5 equivalents of thionyl chloride are used. The reaction can be run neat in thionyl chloride or in an inert solvent like dichloromethane.

  • Catalyst Addition (Optional): If desired, add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Reaction: The reaction mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is typically refluxed for 2-6 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an anhydrous, high-boiling solvent like toluene can be added and co-evaporated.

  • Purification: The crude 2-Fluoro-5-methoxybenzoyl chloride can often be used directly in the next step without further purification. If necessary, the product can be purified by distillation under reduced pressure.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used to neutralize these fumes.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of substituted benzoyl chlorides from their corresponding benzoic acids using thionyl chloride. Please note that specific yields and reaction times for this compound may vary and should be optimized.

ParameterValue/RangeReference
Substrate This compound-
Reagent Thionyl chloride (SOCl₂)[13][14]
Reagent Stoichiometry 2 - 5 equivalents (or as solvent)[13][14]
Catalyst N,N-dimethylformamide (DMF)[8]
Solvent Neat or Dichloromethane-
Reaction Temperature Reflux (~76 °C)[13][14]
Reaction Time 2 - 16 hours[13][14]
Typical Yield > 90% (for similar substrates)-

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

reaction_pathway reactant This compound product 2-Fluoro-5-methoxybenzoyl chloride reactant->product + SOCl2 reagent Thionyl Chloride (SOCl2) byproducts SO2 + HCl (gases) product->byproducts

Caption: Reaction scheme for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

experimental_workflow start Start | Add this compound to flask step1 Reagent Addition Add excess Thionyl Chloride (and optional DMF catalyst) start->step1 step2 Reaction Heat to reflux (2-6 hours) step1->step2 step3 Work-up Cool to room temperature and remove excess SOCl2 via rotary evaporation step2->step3 step4 Purification (Optional) Distillation under reduced pressure step3->step4 end End | Obtain 2-Fluoro-5-methoxybenzoyl chloride step4->end

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

References

Application Notes and Protocols: Utilizing 2-Fluoro-5-methoxybenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-5-methoxybenzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical and pharmacological properties of the resulting molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2][3] While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, advancements in catalyst systems have made the use of aryl fluorides increasingly feasible.[4][5] The carboxylic acid moiety in this compound offers a versatile handle for further synthetic transformations.

General Reaction Scheme

The Suzuki coupling of an aryl fluoride, such as a derivative of this compound, with a boronic acid is depicted below. It is important to note that the direct use of the carboxylic acid may not be optimal, and conversion to a less acidic functional group or protection might be necessary in some cases.

Diagram of the General Suzuki Coupling Reaction

Suzuki_Reaction General Suzuki Coupling Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aryl_Fluoride 2-Fluoro-5-methoxy -R-benzoic acid derivative Coupled_Product Coupled Product Aryl_Fluoride->Coupled_Product Boronic_Acid R'-B(OH)₂ Boronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) Ligand Ligand (e.g., SPhos, XPhos) Base Base (e.g., K₃PO₄, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Side_Products Side Products (e.g., Boronic acid decomposition)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Illustrative Data on Suzuki Coupling Reactions

Due to the limited specific literature on the Suzuki coupling of this compound, the following table presents hypothetical yet representative data for the coupling of a derivative of this compound with various boronic acids. This table is intended to serve as a guide for reaction optimization.

EntryBoronic Acid (R'-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (10:1)1001875
24-Methylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene1102468
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃THF/H₂O (4:1)801682
42-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)Na₂CO₃DMF1201255

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a starting point for the coupling of a 2-Fluoro-5-methoxy-substituted aryl halide with a generic boronic acid.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., by bubbling with Argon for 15-30 min). start->degas add_catalyst Add Pd catalyst and ligand under an inert atmosphere. degas->add_catalyst heat Heat the reaction to the desired temperature with vigorous stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool the reaction and quench with water. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Fluoro-5-methoxy-substituted aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 2-Fluoro-5-methoxy-substituted aryl halide, the boronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent (and water if applicable) via syringe.

  • In a separate vial, weigh the palladium catalyst and ligand (if used) and dissolve them in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArPdR_prime_Ln Ar-Pd(II)-R' Ln ArPdXLn->ArPdR_prime_Ln Transmetalation ArPdR_prime_Ln->Pd0 Reductive Elimination Product Ar-R' ArPdR_prime_Ln->Product Reactant1 Ar-X Reactant1->ArPdXLn Reactant2 R'-B(OH)₂ Reactant2->ArPdR_prime_Ln Base Base Base->ArPdR_prime_Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These application notes are intended to provide a foundational understanding and practical guidance for employing this compound and its derivatives in Suzuki coupling reactions. Researchers are encouraged to consult the primary literature for more specific and optimized conditions relevant to their particular substrates of interest.

References

Application Notes and Protocols: 2-Fluoro-5-methoxybenzoic Acid as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-fluoro-5-methoxybenzoic acid and its isomers as versatile precursors in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluoro and methoxy substituents on the benzoic acid scaffold offers unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. This document focuses on the synthesis of Pirtobrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and also touches upon the synthesis of other important pharmaceutical agents.

Application in the Synthesis of Pirtobrutinib

5-Fluoro-2-methoxybenzoic acid is a key starting material in the synthesis of Pirtobrutinib, a non-covalent (reversible) BTK inhibitor approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL)[1]. The synthesis involves the formation of an amide bond between 5-fluoro-2-methoxybenzoic acid and a complex amine-containing pyrazole intermediate.

Experimental Workflow for Pirtobrutinib Synthesis

The overall synthesis of Pirtobrutinib can be logically divided into two main parts: the synthesis of the key pyrazole intermediate and the final amide coupling reaction.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Final Amide Coupling Start_A Commercially Available Starting Materials Step_A1 Multi-step Synthesis Start_A->Step_A1 Reaction Conditions Intermediate_A 5-amino-3-[4-(aminomethyl)phenyl]-1- [(2S)-1,1,1-trifluoropropan-2-yl]-1H- pyrazole-4-carboxamide Step_A1->Intermediate_A Purification Step_B1 Amide Coupling Reaction Intermediate_A->Step_B1 Start_B 5-Fluoro-2-methoxybenzoic acid Start_B->Step_B1 Product Pirtobrutinib Step_B1->Product Purification

Caption: Overall synthetic workflow for Pirtobrutinib.
Quantitative Data for Pirtobrutinib Synthesis

The following table summarizes the key steps and reported yields for the synthesis of Pirtobrutinib. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepStarting MaterialsKey Reagents and ConditionsProductYield (%)Purity (%)Reference
1. Synthesis of Pyrazole Intermediate Commercially available precursorsMulti-step synthesis involving cyclization and functional group manipulations.5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide->98
2. Amide Coupling 5-Fluoro-2-methoxybenzoic acid, Pyrazole intermediateCoupling agents (e.g., HATU, T3P), Base (e.g., DIEA), Solvent (e.g., DCM, Isopropylacetate)Pirtobrutinib88-95>99 (after purity)[2][3]
3. Purification Crude PirtobrutinibRecrystallization (e.g., from ethyl acetate/n-hexane) or column chromatography.Crystalline Pirtobrutinib->99.8[4][5]
Experimental Protocols

Protocol 1: Synthesis of the Pyrazole Intermediate

The synthesis of the key intermediate, 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide, is a multi-step process. While a detailed, consolidated protocol is not publicly available, the general approach involves the reaction of β-ketonitriles with hydrazines to form the 5-aminopyrazole core. This is followed by functional group manipulations to introduce the aminomethylphenyl and trifluoropropanyl moieties.

Protocol 2: Amide Coupling for Pirtobrutinib Synthesis

This protocol describes the final step in the synthesis of Pirtobrutinib, the coupling of 5-fluoro-2-methoxybenzoic acid with the pyrazole intermediate.

  • Materials:

    • 5-Fluoro-2-methoxybenzoic acid (1.0 eq)

    • 5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide (1.0 - 1.2 eq)

    • HATU (1.1 - 1.5 eq) or T3P (50% in EtOAc, 1.2 eq)

    • DIEA (2.0 - 3.0 eq)

    • Anhydrous DCM or Isopropylacetate

  • Procedure:

    • To a stirred mixture of 5-fluoro-2-methoxybenzoic acid and the pyrazole intermediate in the chosen solvent, add DIEA.

    • Add the coupling agent (HATU or T3P) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 1.5 to 2.5 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with the organic solvent.

    • Combine the organic phases and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude Pirtobrutinib can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, or by flash column chromatography on silica gel.

Signaling Pathway Modulation by Pirtobrutinib

Pirtobrutinib is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4][6] This pathway is crucial for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, the BCR pathway is constitutively active, driving cancer cell growth. Pirtobrutinib's inhibition of BTK disrupts this signaling cascade, leading to apoptosis of the malignant B-cells.[6]

G cluster_0 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Caption: Pirtobrutinib inhibits the BTK signaling pathway.

Other Pharmaceutical Applications of this compound Derivatives

Derivatives of this compound are also valuable precursors for other classes of pharmaceutical agents, including PARP inhibitors and negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGluR2).

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The benzamide moiety, which can be derived from this compound, is a common feature in many PARP inhibitors.

G cluster_0 PARP Inhibition and Synthetic Lethality SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruitment DSB Double-Strand Break (DSB) SSB->DSB During Replication BER Base Excision Repair (BER) PARP->BER Activation HR Homologous Recombination (HR) DSB->HR Apoptosis Apoptosis DSB->Apoptosis If unrepaired BRCA BRCA1/2 HR->BRCA Dependent PARPi PARP Inhibitor PARPi->PARP

Caption: Mechanism of action of PARP inhibitors.
mGluR2 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission.[8] mGluR2 NAMs are being investigated for the treatment of various neuropsychiatric disorders. The 2-fluoro-5-methoxyphenyl moiety has been incorporated into potent mGluR2 NAMs.

G cluster_0 mGluR2 Signaling Pathway Modulation Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Agonist Binding Gi Gi/o Protein mGluR2->Gi Activation AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Conversion of ATP NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity Downstream Effects mGluR2_NAM mGluR2 NAM mGluR2_NAM->mGluR2 Allosteric Binding

Caption: Modulation of mGluR2 signaling by a NAM.

References

Application Notes: 2-Fluoro-5-methoxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Fluoro-5-methoxybenzoic acid as a key intermediate in the synthesis of novel agrochemicals, specifically focusing on a new generation of herbicides. The inclusion of the 2-fluoro-5-methoxybenzoyl moiety can influence the biological activity, metabolic stability, and soil degradation profile of the final agrochemical product.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules for the agrochemical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, allows for the fine-tuning of physicochemical properties of the target molecules. This document provides a detailed overview of its application in the synthesis of a potent triazolopyrimidine sulfonamide herbicide, including a comprehensive experimental protocol and biological activity data.

Case Study: Synthesis of a Novel Triazolopyrimidine Sulfonamide Herbicide (Y6610)

A notable application of a derivative of this compound is in the synthesis of the experimental herbicide N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610). This compound is an analog of the commercial herbicide Flumetsulam, with the key difference being the substitution of a methyl group with a methoxy group on the triazolopyrimidine ring system. This modification is intended to create a herbicide with a faster degradation rate in soil, thereby reducing its environmental persistence and impact on subsequent crops.

Biological Activity and Significance

The herbicide Y6610 acts as an inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] Inhibition of this enzyme leads to the cessation of plant growth and eventual death.

Key Findings:

  • Herbicidal Activity: Compound Y6610 exhibits significant post-emergent herbicidal activity against a range of broad-leaf weeds.[1]

  • Crop Safety: It has demonstrated good safety profiles for important crops such as rice, maize, and wheat at effective application rates.[1]

  • Soil Degradation: The methoxy group in Y6610 contributes to a shorter half-life in soil compared to its methyl-containing analog, Flumetsulam.[1]

Quantitative Data Summary
CompoundTarget WeedsApplication Rate (g a.i./ha)EfficacyCrop SafetySoil Half-life
Y6610 Broad-leaf weeds75-300HighGood (Rice, Maize, Wheat)Shorter than Flumetsulam
Flumetsulam Broad-leaf weeds75-300HighGood (Soybean, Corn, Wheat)Longer than Y6610

Experimental Protocols

The synthesis of the triazolopyrimidine sulfonamide herbicide Y6610 involves a multi-step process. While a direct synthesis from this compound is not explicitly detailed in the available literature, a closely related precursor, likely derived from it, is used. The general synthetic route for this class of herbicides is outlined below, based on patent literature.

General Synthesis of Triazolopyrimidine Sulfonamides

The synthesis typically involves the condensation of a substituted aminotriazole with a β-ketoester to form the triazolopyrimidine core, followed by chlorosulfonation and subsequent coupling with a substituted aniline.

Step 1: Synthesis of the Triazolopyrimidine Core

A key intermediate is 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. This is synthesized by reacting 3-amino-1H-1,2,4-triazole with a β-ketoester bearing a methoxy group.

Step 2: Chlorosulfonation

The triazolopyrimidine core is then subjected to chlorosulfonation to install the sulfonyl chloride group at the 2-position.

Step 3: Sulfonamide Formation

The final step involves the coupling of the sulfonyl chloride intermediate with 2,6-difluoroaniline to yield the final herbicide, Y6610.

Diagrams

Logical Relationship: From Building Block to Agrochemical

Agrochemical_Synthesis_Logic A This compound (Starting Material) B Key Intermediates (e.g., β-ketoester) A->B Derivatization C Triazolopyrimidine Core B->C Cyclocondensation D Sulfonyl Chloride Intermediate C->D Chlorosulfonation E N-2,6-difluorophenyl-5-methoxy- [1,2,4]triazolo[1,5-a]pyrimidine- 2-sulfonamide (Y6610) D->E Coupling

Caption: Logical flow from the starting material to the final agrochemical product.

Experimental Workflow: Synthesis of Y6610

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Coupling S1_1 3-Amino-1H-1,2,4-triazole S1_3 Reaction (Condensation) S1_1->S1_3 S1_2 Methoxy-β-ketoester S1_2->S1_3 S1_4 5-methoxy-[1,2,4]triazolo[1,5-a] pyrimidin-2-amine S1_3->S1_4 S2_1 Triazolopyrimidine Core S2_3 Reaction S2_1->S2_3 S2_2 Chlorosulfonic Acid S2_2->S2_3 S2_4 Sulfonyl Chloride Intermediate S2_3->S2_4 S3_1 Sulfonyl Chloride S3_3 Reaction (Base) S3_1->S3_3 S3_2 2,6-Difluoroaniline S3_2->S3_3 S3_4 Herbicide Y6610 S3_3->S3_4

Caption: General experimental workflow for the synthesis of the herbicide Y6610.

Signaling Pathway: Mechanism of Action

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Herbicide Herbicide Y6610 Herbicide->AHAS Inhibition

Caption: Inhibition of the AHAS pathway by the herbicide Y6610.

References

Application Notes and Protocols: The Role of 2-Fluoro-5-methoxybenzoic Acid and Its Derivatives in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Fluoro-5-methoxybenzoic acid and its derivatives as versatile building blocks in material science. While direct applications of this compound in materials are not extensively documented, its structural motifs are of significant interest. This document focuses on the potential of its derivatives, particularly in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs), and provides detailed protocols for the synthesis of relevant precursors.

Overview and Physicochemical Properties

This compound is primarily recognized as an intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring a carboxylic acid, a fluorine atom, and a methoxy group, provides multiple functionalities that can be exploited in the design of more complex molecules for various applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound367-83-9C₈H₇FO₃170.14146-150White powder
5-Fluoro-2-methoxybenzoic acid394-04-7C₈H₇FO₃170.1487-91Off-white powder
2-Fluoro-5-methylbenzoic acid321-12-0C₈H₇FO₂154.14160-162White powder
2-Fluoro-5-formylbenzoic acidNot availableC₈H₅FO₃168.12Not availableNot available

Data sourced from various chemical suppliers and databases.[2][4]

Application in Metal-Organic Frameworks (MOFs)

A derivative of significant interest in material science is 2-fluoro-5-formylbenzoic acid. Its trifunctional nature, comprising a carboxylic acid for metal coordination, a formyl group for post-synthetic modification, and a fluorine atom for tuning electronic and physical properties, makes it a promising organic linker for the synthesis of novel MOFs.[5]

Logical Relationship of Functional Groups in MOF Synthesis

logical_relationship cluster_functionality Functional Groups cluster_properties Resulting MOF Properties linker 2-Fluoro-5-formylbenzoic Acid carboxyl Carboxylic Acid linker->carboxyl formyl Formyl Group linker->formyl fluorine Fluorine Atom linker->fluorine coordination Framework Formation carboxyl->coordination Coordinates with metal ions psm Post-Synthetic Modification (e.g., drug delivery, catalysis) formyl->psm Enables covalent modification tuning Tunable Properties (e.g., hydrophobicity, gas selectivity) fluorine->tuning Influences electronic environment synthesis_workflow start 3-Bromo-4-fluorobenzaldehyde step1 Cyanation with CuCN in NMP start->step1 intermediate 2-Fluoro-5-formylbenzonitrile step1->intermediate step2 Acid Hydrolysis (H₂SO₄) intermediate->step2 product 2-Fluoro-5-formylbenzoic Acid step2->product mof_synthesis_workflow start Mix Linker, Metal Salt, and Solvent step1 Seal in a Teflon-lined Autoclave start->step1 step2 Heat at a Constant Temperature (e.g., 80-150 °C for 1-3 days) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Isolate and Wash Crystals step3->step4 step5 Solvent Exchange step4->step5 product Activate MOF (Heat under Vacuum) step5->product

References

Application Notes and Protocols for the Amidation of 2-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 2-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of novel chemical entities for drug discovery and development. The methodologies outlined are based on established amide bond formation chemistries and can be adapted for a variety of amine substrates.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. The carboxylic acid functionality serves as a handle for the introduction of diverse amide moieties, enabling the exploration of structure-activity relationships (SAR). Amide bond formation is a fundamental reaction in the synthesis of pharmaceuticals.[1] Direct condensation of a carboxylic acid and an amine is generally inefficient, thus requiring the use of coupling reagents to activate the carboxylic acid.[1] This note details two common and effective protocols for the amidation of this compound using HATU and EDC/HOBt as coupling agents.

While specific literature for the amidation of this compound is not extensively available, the provided protocols are adapted from well-established procedures for the structurally similar 2-Fluoro-5-formylbenzoic acid.[1][2] The reactivity of the carboxylic acid group in amide coupling reactions is not expected to be significantly different between these two molecules.

Reaction Scheme

G 2-Fluoro-5-methoxybenzoic_acid This compound Product N-Substituted-2-fluoro-5-methoxybenzamide 2-Fluoro-5-methoxybenzoic_acid->Product Amine Amine (R-NH2) Amine->Product Coupling_Reagent Coupling Reagent, Base, Solvent Coupling_Reagent->Product

Caption: General reaction scheme for the amidation of this compound.

Experimental Protocols

Two common methods for the amidation of this compound are presented below. The choice of method may depend on the specific amine substrate and available reagents.

Method 1: HATU Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[3]

Materials and Reagents

ReagentMolar Equivalents
This compound1.0
Amine (primary or secondary)1.0 - 1.2
HATU1.1 - 1.5
N,N-Diisopropylethylamine (DIEA)2.0 - 3.0
Anhydrous Dimethylformamide (DMF)-
Ethyl acetate-
Saturated aqueous sodium bicarbonate-
Brine-
Anhydrous sodium sulfate-

Procedure

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add the desired amine (1.0 - 1.2 eq).[1]

  • Add DIEA (2.0 - 3.0 eq) to the reaction mixture.[1]

  • Add HATU (1.1 - 1.5 eq) portion-wise while stirring.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Method 2: EDC/HOBt Mediated Amide Coupling

This classic method employs a carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation and suppress side reactions.[4][5]

Materials and Reagents

ReagentMolar Equivalents
This compound1.0
Amine (primary or secondary)1.1
EDC1.2 - 1.5
HOBt1.2
N,N-Diisopropylethylamine (DIPEA)2.0
Anhydrous Dichloromethane (DCM) or DMF-
1M HCl-
Saturated aqueous sodium bicarbonate-
Brine-
Anhydrous sodium sulfate-

Procedure

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 - 1.5 eq) portion-wise to the cooled solution.[1]

  • Add DIPEA (2.0 eq) to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM is used as the solvent, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1] If DMF is used, pour the reaction mixture into water and extract with ethyl acetate, then wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_amine Add amine start->add_amine add_base Add base (DIEA/DIPEA) add_amine->add_base add_coupling Add coupling reagent (HATU or EDC/HOBt) add_base->add_coupling react Stir at room temperature (12-24h) add_coupling->react monitor Monitor progress (TLC/LC-MS) react->monitor dilute Dilute with organic solvent monitor->dilute Reaction Complete wash Aqueous wash (NaHCO3, Brine, HCl) dilute->wash dry Dry organic layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Isolated Product purify->end

Caption: General workflow for the amidation of this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling reagents.[2] Increasing the reaction time or temperature may also improve the yield, especially for sterically hindered or poorly nucleophilic amines.[2]

  • Side Reactions: The choice of coupling reagent can be critical. HATU is often more effective than EDC/HOBt for difficult couplings and can lead to cleaner reactions.[3]

  • Purification: If the product is difficult to purify, an acidic or basic wash during the work-up can help remove unreacted starting materials.[2] Recrystallization can be an alternative to column chromatography for solid products.

By following these detailed protocols, researchers can reliably synthesize a diverse range of amides from this compound for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Fluoro-5-methoxybenzoic Acid as a Building Block for the Kinase Inhibitor Pirtobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-methoxybenzoic acid as a key building block in the synthesis of Pirtobrutinib, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This document includes detailed experimental protocols for the synthesis and biological evaluation of Pirtobrutinib, quantitative data on its activity, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its unique electronic and structural properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methoxy and carboxylic acid functionalities offer versatile handles for synthetic modifications. A prominent example of its application is in the synthesis of Pirtobrutinib (formerly known as LOXO-305), a next-generation, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[]

BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. Pirtobrutinib has demonstrated significant clinical efficacy in patients with various B-cell cancers, including those who have developed resistance to covalent BTK inhibitors.[2] Its non-covalent binding mode allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of acquired resistance to first-generation covalent inhibitors like ibrutinib.[]

These notes will detail the synthesis of Pirtobrutinib from this compound, its mechanism of action, and methods for its biological characterization.

Quantitative Data

The inhibitory activity of Pirtobrutinib against its target kinase, BTK, has been quantified using various in vitro assays. The following table summarizes key quantitative data for Pirtobrutinib.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
PirtobrutinibWild-type BTKCell-based5.69[3]

Signaling Pathway

Pirtobrutinib targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. By inhibiting BTK, Pirtobrutinib effectively blocks this signaling cascade, leading to reduced B-cell activation and proliferation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB IP3->NFkB activates MAPK MAPK Pathway DAG->MAPK activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes MAPK->Gene_Expression promotes Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation StartMat This compound AcylChloride 2-Fluoro-5-methoxybenzoyl Chloride StartMat->AcylChloride Acyl Chloride Formation (e.g., SOCl2) Pirtobrutinib_crude Crude Pirtobrutinib AcylChloride->Pirtobrutinib_crude Amide Coupling AmineInt Amine Intermediate AmineInt->Pirtobrutinib_crude Pirtobrutinib_pure Purified Pirtobrutinib Pirtobrutinib_crude->Pirtobrutinib_pure Purification (Chromatography) KinaseAssay BTK Kinase Inhibition Assay Pirtobrutinib_pure->KinaseAssay CellAssay Cell-based Proliferation Assay Pirtobrutinib_pure->CellAssay DataAnalysis Data Analysis (IC50 determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

References

Application Notes and Protocols for the Esterification of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the esterification of 2-Fluoro-5-methoxybenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting esters, such as methyl 2-fluoro-5-methoxybenzoate, are valuable building blocks in medicinal chemistry.

The primary method detailed here is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This process is driven to completion by using a large excess of the alcohol, which often serves as the reaction solvent.[2][3]

Key Compound Properties

A summary of the physical and chemical properties of the starting material and the expected methyl ester product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₇FO₃170.14White to off-white solid367-83-9[4]
Methyl 2-fluoro-5-methoxybenzoateC₉H₉FO₃184.16Solid or oil367-84-0

Experimental Protocols

This section details the protocol for the synthesis of methyl 2-fluoro-5-methoxybenzoate via Fischer-Speier esterification. The principles of this reaction are widely applicable for the synthesis of other esters (e.g., ethyl ester) by substituting the corresponding alcohol.

Protocol: Fischer-Speier Esterification for Methyl 2-fluoro-5-methoxybenzoate

This protocol is a direct and effective method for the esterification of this compound.

Materials and Reagents:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-40 equivalents). The methanol will also function as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol).[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 4 to 12 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[6]

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water.

    • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[6]

    • Wash the organic layer with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-fluoro-5-methoxybenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure ester.[7]

Data Presentation

The following table summarizes the expected quantitative data for the Fischer esterification of this compound with methanol. Yields are dependent on the reaction scale, purity of reagents, and the efficiency of the work-up and purification.

Ester ProductAlcoholCatalystTypical Reaction Time (hours)Expected Yield (%)
Methyl 2-fluoro-5-methoxybenzoateMethanolConc. H₂SO₄4 - 1285 - 95

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the esterification of this compound.

Esterification_Workflow Figure 1: Experimental Workflow for the Esterification of this compound start Start: This compound + Anhydrous Methanol catalyst Add Catalyst: Concentrated H₂SO₄ start->catalyst reflux Heat to Reflux (4-12 hours) catalyst->reflux workup Aqueous Work-up: - Remove excess Methanol - Dilute with Ethyl Acetate - Wash with NaHCO₃ and Brine reflux->workup dry Dry and Concentrate: - Dry with Na₂SO₄ or MgSO₄ - Filter - Concentrate in vacuo workup->dry purify Purification: Column Chromatography or Recrystallization dry->purify product Final Product: Methyl 2-fluoro-5-methoxybenzoate purify->product

Figure 1: Esterification Workflow
Reaction Signaling Pathway

The following diagram outlines the general mechanism of the Fischer esterification.

Fischer_Esterification_Mechanism Figure 2: General Mechanism of Fischer Esterification protonation Protonation of Carbonyl Oxygen attack Nucleophilic Attack by Alcohol protonation->attack + R'-OH tetrahedral Tetrahedral Intermediate Formation attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation - H₂O ester Ester Product deprotonation->ester - H⁺

Figure 2: Fischer Esterification Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Fluoro-5-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common ortho-lithiation route from 4-fluoroanisole.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a large amount of unreacted 4-fluoroanisole.

Potential Causes & Solutions:

CauseRecommended Action
Incomplete Lithiation Optimize Lithiation Conditions: - Ensure strict anhydrous conditions, as organolithium reagents are highly sensitive to moisture.[1] - Verify the concentration of the n-butyllithium (n-BuLi) solution via titration.- Increase the equivalents of n-BuLi incrementally (e.g., from 1.1 to 1.5 equivalents).- Extend the lithiation time or adjust the temperature. While -78°C is common, some systems benefit from a slight increase in temperature.
Side Reactions Control Reaction Temperature: - Maintain a low temperature (typically -78°C) during the addition of n-BuLi and the subsequent carboxylation to minimize side reactions.[2] - Slow, controlled addition of reagents is crucial to prevent localized temperature increases.
Inefficient Carboxylation Optimize CO2 Addition: - Use freshly crushed, high-purity dry ice (solid CO2).- Ensure the reaction mixture is vigorously stirred during the addition of dry ice to maximize the surface area for reaction.- Alternatively, bubble CO2 gas through the reaction mixture at a controlled rate.
Product Loss During Workup Optimize Extraction and Isolation: - Carefully adjust the pH to acidic conditions (pH 2-3) during the aqueous workup to ensure complete protonation of the carboxylate.- Use an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether) and perform multiple extractions to maximize recovery.[1]
Problem 2: Formation of Impurities

Symptoms:

  • The isolated product is off-white, yellow, or brown instead of a white solid.

  • NMR or LC-MS analysis reveals the presence of significant impurities.

Potential Impurities & Mitigation Strategies:

ImpurityFormation MechanismPrevention and Removal
Benzoic acid (from n-BuLi) Reaction of residual n-BuLi with CO2.- Use a minimal excess of n-BuLi.- Quench any unreacted n-BuLi with a suitable reagent before carboxylation (though this can be challenging to control).- Purify the final product by recrystallization.
Isomeric Benzoic Acids Non-regioselective lithiation. The methoxy group is a stronger ortho-directing group than fluorine, but side reactions can occur.- Use a non-polar solvent like hexane or toluene to favor ortho-lithiation directed by the methoxy group.- Maintain a low reaction temperature (-78°C) to enhance regioselectivity.[2] - Isomers can often be separated by careful recrystallization from a suitable solvent system (e.g., ethanol/water).
Biphenyl Derivatives Coupling of the aryllithium intermediate with any unreacted aryl halide (if starting from a bromo-precursor for a Grignard route).- Ensure slow addition of the organolithium reagent to the reaction mixture.- This is more common in Grignard reactions; careful control of reaction initiation and temperature is key.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis routes for this compound?

A1: The most common and scalable route is the directed ortho-metalation of 4-fluoroanisole using a strong organolithium base like n-butyllithium, followed by carboxylation with carbon dioxide.[3] An alternative is the Grignard reaction of a corresponding bromo-precursor, 2-bromo-4-fluoroanisole, with magnesium followed by carboxylation.

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: Organolithium reagents, such as n-butyllithium, and Grignard reagents are extremely strong bases and will react readily with water.[1] Any moisture present in the reactants, solvents, or glassware will quench the reagent, leading to a significant reduction in yield. On a large scale, ensuring absolutely dry conditions is a major challenge.

Q3: What are the main safety concerns for the large-scale synthesis of this compound?

A3: The primary safety concerns are associated with the use of n-butyllithium, which is a pyrophoric material (ignites spontaneously in air).[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon). The reaction quench with CO2 can be vigorous, and appropriate pressure relief should be in place. Diethyl ether, a common solvent, is highly flammable.[1] A thorough risk assessment and adherence to standard operating procedures for handling hazardous materials are essential.[5][6]

Q4: How can I effectively purify this compound on a large scale?

A4: The most common method for purification is recrystallization.[7] A suitable solvent system, such as an ethanol/water or toluene/heptane mixture, should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures for the desired product, while allowing impurities to remain in solution. Column chromatography is generally not feasible for large-scale purification due to cost and solvent consumption.

Q5: I am observing poor regioselectivity in the lithiation step. What can I do?

A5: The regioselectivity of the lithiation of 4-fluoroanisole is influenced by the solvent and the organolithium reagent. The methoxy group is a more powerful directing group than the fluorine atom.[3] To favor lithiation at the position ortho to the methoxy group (C2), use a non-coordinating solvent like hexane or toluene. The use of coordinating solvents like THF can sometimes alter the regioselectivity. Maintaining a very low reaction temperature (e.g., -78°C) is also crucial for kinetic control and improved selectivity.[2]

Experimental Protocols

Key Experiment: Large-Scale Synthesis via Ortho-Lithiation

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Fluoroanisole126.1310.079.28
n-Butyllithium (2.5 M in hexanes)64.0635.0 L87.5
Dry Ice (solid CO2)44.01~25.0~568
Diethyl Ether (anhydrous)74.12100 L-
Hydrochloric Acid (37%)36.46As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: A 200 L jacketed glass reactor, equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel, is thoroughly dried and purged with nitrogen.

  • Charging Reactants: 10.0 kg (79.28 mol) of 4-fluoroanisole and 100 L of anhydrous diethyl ether are charged into the reactor. The solution is cooled to -78°C using a suitable cooling system.

  • Lithiation: 35.0 L of 2.5 M n-butyllithium in hexanes (87.5 mol, 1.1 equivalents) is added dropwise to the stirred solution over 2-3 hours, maintaining the internal temperature below -70°C. After the addition is complete, the reaction mixture is stirred at -78°C for an additional 2 hours.

  • Carboxylation: The reaction mixture is transferred via cannula under nitrogen pressure onto an excess of freshly crushed dry ice (~25 kg) in a separate vessel with vigorous stirring. The mixture is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 50 L of water. The mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is extracted with 2 x 25 L of 1 M sodium hydroxide solution. The combined aqueous layers are washed with 20 L of diethyl ether to remove any unreacted 4-fluoroanisole.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum at 60°C to a constant weight.

  • Purification: The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dry Reactor & Purge with N2 charge Charge 4-Fluoroanisole & Ether Cool to -78°C prep->charge lithiation Add n-BuLi @ < -70°C Stir for 2h charge->lithiation carboxylation Transfer to Dry Ice Warm to RT lithiation->carboxylation quench Quench with Water carboxylation->quench extract Extract with NaOH quench->extract acidify Acidify with HCl extract->acidify isolate Filter & Dry Product acidify->isolate recrystallize Recrystallize from EtOH/Water isolate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Occurring? start->side_reactions check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions end Successful Synthesis check_reagents->end Improved Yield optimize_conditions->end Improved Yield temp_control Improve Temperature Control side_reactions->temp_control purification Optimize Recrystallization side_reactions->purification temp_control->end Improved Purity purification->end Improved Purity

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-5-methoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized via two main routes:

  • Carboxylation of a Lithiated Intermediate: This involves the directed ortho-lithiation of 4-fluoroanisole followed by quenching with carbon dioxide. This method is effective for small-scale lab synthesis.

  • Hydrolysis of a Benzonitrile Precursor: This route starts with a suitably substituted benzonitrile, which is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This is often a high-yielding approach.[1]

An alternative, though less common, approach could involve the oxidation of a corresponding benzaldehyde or methyl group, but this can be challenging due to potential over-oxidation.[1]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: To achieve a high yield, the following parameters are crucial:

  • Anhydrous Conditions: For reactions involving organometallic intermediates like Grignard or lithiated reagents, the complete absence of moisture is critical to prevent quenching of the reagent.[2][3]

  • Temperature Control: Many steps, especially lithiation and Grignard reagent formation, are highly temperature-sensitive. Maintaining low temperatures is essential to minimize side reactions.[2]

  • Purity of Reagents and Solvents: Using high-purity, anhydrous solvents and fresh reagents is vital for clean reactions and to avoid the introduction of impurities that can lead to side products.

  • Inert Atmosphere: Reactions sensitive to air and moisture should be conducted under an inert atmosphere, such as nitrogen or argon.[3]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as an ethanol/water mixture, can be used.[1]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) is effective.[3][4]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.

Troubleshooting Guide

Low Yield in Synthesis via Lithiation

Problem: The yield of this compound is low when using the directed lithiation of 4-fluoroanisole.

Potential Cause Troubleshooting Recommendation Expected Outcome
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Use anhydrous solvents.[2][3]Prevention of Grignard reagent quenching, leading to a higher yield.
Inactive n-Butyllithium Use a freshly opened bottle of n-butyllithium or titrate an older bottle to determine the exact concentration.Accurate stoichiometry and complete lithiation.
Incorrect Temperature Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions.[5]Increased stability of the lithiated intermediate and reduced byproduct formation.
Inefficient Carboxylation Introduce dry carbon dioxide gas (e.g., by passing it over a drying agent) or use freshly crushed dry ice. Ensure efficient stirring to maximize gas-liquid contact.Complete conversion of the lithiated intermediate to the carboxylate salt.

Troubleshooting Workflow for Low Yield in Lithiation Route

G Start Low Yield of This compound Check_Moisture Check for Moisture in Reagents/Glassware Start->Check_Moisture Check_BuLi Verify n-BuLi Activity/Concentration Start->Check_BuLi Check_Temp Confirm Reaction Temperature Start->Check_Temp Check_CO2 Evaluate CO2 Source and Addition Start->Check_CO2 Solution1 Dry Glassware & Solvents, Use Inert Atmosphere Check_Moisture->Solution1 Solution2 Use Fresh/Titrated n-Butyllithium Check_BuLi->Solution2 Solution3 Maintain Temperature at -78 °C Check_Temp->Solution3 Solution4 Use Dry CO2, Ensure Good Mixing Check_CO2->Solution4

Caption: Troubleshooting workflow for low yield in the lithiation synthesis route.

Incomplete Hydrolysis of Nitrile Precursor

Problem: The hydrolysis of 2-fluoro-5-methoxybenzonitrile to the carboxylic acid is incomplete.

Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure completion.[1]Drive the reaction to completion and maximize the conversion of the nitrile.
Inappropriate Hydrolysis Conditions Both strong acidic (e.g., 50-70% H₂SO₄) and strong basic (e.g., NaOH in aqueous ethanol) conditions can be effective. The choice may depend on the stability of the substrate to the conditions.[1]Complete hydrolysis of the nitrile to the carboxylic acid.
Poor Solubility of Starting Material Use a co-solvent (e.g., THF, ethanol) to improve the solubility of the benzonitrile in the aqueous reaction mixture.Enhanced reaction rate and completion due to improved homogeneity.

Logical Flow for Optimizing Nitrile Hydrolysis

G Start Incomplete Nitrile Hydrolysis Check_Conditions Review Reaction Time & Temperature Start->Check_Conditions Check_Reagents Evaluate Acid/Base Concentration Start->Check_Reagents Check_Solubility Assess Substrate Solubility Start->Check_Solubility Optimize_Conditions Increase Time/Temperature Monitor by TLC/LC-MS Check_Conditions->Optimize_Conditions Optimize_Reagents Use Stronger Acid/Base (e.g., 70% H2SO4) Check_Reagents->Optimize_Reagents Optimize_Solubility Add Co-solvent (e.g., THF, Ethanol) Check_Solubility->Optimize_Solubility Success Complete Hydrolysis High Yield Optimize_Conditions->Success Optimize_Reagents->Success Optimize_Solubility->Success

Caption: Optimization strategy for incomplete nitrile hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Directed Lithiation of 4-Fluoroanisole

This protocol is adapted from general procedures for directed ortho-lithiation of substituted aromatic compounds.[5][6]

Materials:

  • 4-Fluoroanisole

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-fluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding an excess of freshly crushed dry ice in small portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Remove the THF under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted 4-fluoroanisole.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Protocol 2: Synthesis via Hydrolysis of 2-Fluoro-5-methoxybenzonitrile

This protocol is based on general methods for nitrile hydrolysis.[1]

Materials:

  • 2-Fluoro-5-methoxybenzonitrile

  • Sulfuric acid (70%) or Sodium hydroxide

  • Ethanol (if using basic hydrolysis)

  • Ethyl acetate

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, add 2-fluoro-5-methoxybenzonitrile (1.0 eq) to 70% aqueous sulfuric acid.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the solid to obtain the crude product.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the synthesis of this compound.

Synthetic Step Reaction Reported Yield Reference
Cyanation3-Bromo-4-fluorobenzaldehyde to 2-Fluoro-5-formylbenzonitrile76.1%[7]
Basic HydrolysisMethyl 2-fluoro-5-hydroxybenzoate to 2-fluoro-5-hydroxybenzoic acid91%[8]
Brominationm-methoxybenzoic acid to 2-bromo-5-methoxybenzoic acid93.6%[9]
Nitration5-fluoro-2-methylbenzoic acid to 5-fluoro-2-methyl-3-nitrobenzoic acid~45-52% (unoptimized)[10]

Note: The yields presented are for related but different molecules and should be considered as a general guide. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and scale.

References

Technical Support Center: Purification of 2-Fluoro-5-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Fluoro-5-methoxybenzoic acid by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides practical solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1][2] - If crystals still do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1] - Add a seed crystal of pure this compound to the solution.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound. The solution is too concentrated, causing the compound to come out of solution above its melting point. The rate of cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Consider using a different solvent or a co-solvent system with a lower boiling point.
Crystallization occurs too quickly, yielding fine powder or impure crystals. The solution is too concentrated. The cooling process is too rapid.- Reheat the solution and add a small amount of extra solvent to slow down the crystallization process.[1] - Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath to ensure slower crystal growth.
The yield of purified crystals is low. Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] - To prevent premature crystallization, use a pre-heated funnel and filter flask for hot filtration.[2]
The purified crystals are colored. Colored impurities are present in the crude sample.- After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. - Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the right ratio of ethanol to water for recrystallization?

A2: A good starting point is to dissolve the crude this compound in a minimal amount of hot ethanol. Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Then, add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution. Allowing this solution to cool slowly should yield pure crystals.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: If the melting point of your recrystallized product is broad or lower than the literature value (146-150 °C), a second recrystallization is recommended.[3] Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.

Q4: Can I use a method other than recrystallization to purify this compound?

A4: Yes, other purification techniques such as column chromatography can be used. For closely related compounds, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent has been reported as a purification method.[4]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Saturation: While the solution is hot, add hot deionized water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be placed in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively available in the searched literature. However, based on the structure and general principles for substituted benzoic acids, a qualitative solubility profile can be inferred.

SolventQualitative Solubility at Room TemperatureExpected Trend with Increased Temperature
WaterLow to InsolubleSolubility increases significantly with heating.
EthanolSolubleHighly soluble.
MethanolSolubleHighly soluble.
AcetoneSolubleHighly soluble.
Ethyl AcetateModerately SolubleSolubility increases with heating.
HexaneInsolubleRemains largely insoluble.
TolueneSparingly SolubleSolubility increases with heating.

Note: The choice of a suitable recrystallization solvent relies on the compound being highly soluble at elevated temperatures and poorly soluble at lower temperatures. A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water) often provides the ideal conditions for successful recrystallization.

Visualizations

Recrystallization Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out Yes no_crystals Problem: No Crystals crystals_form->no_crystals No filter_dry Filter and dry crystals oiling_out->filter_dry No oiled_out Problem: Oiling Out oiling_out->oiled_out Yes concentrate Concentrate solution (boil off solvent) no_crystals->concentrate scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed add_solvent Reheat, add more solvent, cool slower oiled_out->add_solvent add_solvent->cool concentrate->cool scratch_seed->cool

Caption: A workflow for troubleshooting common issues during the recrystallization process.

References

common side products in the synthesis of 2-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Fluoro-5-methoxybenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Directed ortho-Metalation (DoM) followed by Carboxylation: This is a highly regioselective method starting from 4-fluoroanisole. The methoxy group directs the metalation (typically lithiation) to the ortho position, followed by quenching with carbon dioxide.[1][2]

  • Grignard Reaction followed by Carboxylation: This route involves the formation of a Grignard reagent from 1-bromo-2-fluoro-5-methoxybenzene, which is then reacted with carbon dioxide.

  • Oxidation of 2-Fluoro-5-methoxytoluene: This method involves the oxidation of the methyl group of 2-fluoro-5-methoxytoluene to a carboxylic acid using strong oxidizing agents.

Q2: I am seeing a significant amount of a dimeric by-product in my directed ortho-metalation reaction. What could be the cause?

A2: The formation of a biaryl (dimeric) side product can occur if there is a coupling reaction between the aryllithium intermediate and any unreacted aryl halide starting material. This is more common if a bromo or iodo precursor is used for a lithium-halogen exchange to generate the aryllithium. Ensure slow addition of the organolithium reagent and maintain a low reaction temperature to minimize this side reaction.

Q3: My Grignard reaction for the synthesis of this compound is giving a low yield, and I am isolating a product that seems to have incorporated my solvent. What is happening?

A3: Grignard reagents are very strong bases and can react with acidic protons. If your solvent (e.g., THF) is not perfectly anhydrous, the Grignard reagent will be quenched by water, reducing your yield. Additionally, Grignard reagents can deprotonate the alpha-proton of ethereal solvents like THF, especially at elevated temperatures, leading to solvent-derived impurities. Always use freshly dried, anhydrous solvents and conduct the reaction under a strict inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Directed ortho-Metalation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Lithiation Use a slight excess of the organolithium reagent (e.g., n-BuLi or s-BuLi). Ensure the reaction temperature is optimal for deprotonation (typically -78 °C to -40 °C).Increased conversion of the starting material.
Reaction with CO2 is Inefficient Ensure the CO2 source is dry. Bubble dry CO2 gas through the solution or pour the aryllithium solution onto freshly crushed dry ice.Improved yield of the desired carboxylic acid.
Quenching of Aryllithium Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.Minimized formation of 4-fluoroanisole (quenched starting material).
Incorrect Regioisomer The methoxy group is a stronger director than fluorine for ortho-metalation. However, if very harsh conditions are used, other isomers might form. Confirm the structure of your product using NMR.The primary product should be the 2-carboxy isomer.
Issue 2: Formation of Benzyne-Related Side Products in Grignard Reactions

If your starting material is 1-bromo-2-fluoro-5-methoxybenzene, the formation of the Grignard reagent can be followed by the elimination of magnesium bromide fluoride to generate a highly reactive 4-methoxybenzyne intermediate.[3] This can lead to various side products.

Side Product Identification Mitigation Strategy
Diels-Alder Adduct with Solvent If using a diene-like solvent (e.g., furan, though unlikely as a primary solvent), a characteristic cycloaddition product will be observed by GC-MS or NMR.Use a non-reactive solvent like THF or diethyl ether.
Polymerization Products A complex mixture of high molecular weight compounds, often appearing as an insoluble tar.Perform the Grignard formation and subsequent carboxylation at very low temperatures (e.g., -78 °C) to favor carboxylation over benzyne formation.[4] Use of an excess of magnesium can sometimes suppress this.
Issue 3: Incomplete Oxidation or Over-oxidation of 2-Fluoro-5-methoxytoluene
Side Product Identification Mitigation Strategy
2-Fluoro-5-methoxybenzaldehyde Can be identified by the characteristic aldehyde peak in the 1H NMR spectrum (~9-10 ppm) and a carbonyl stretch around 1700 cm-1 in the IR spectrum.Increase the reaction time, temperature, or the amount of oxidizing agent (e.g., KMnO4, CrO3).
Products of Ring Oxidation/Degradation A complex mixture of unidentified products, often colored. Can result from harsh oxidizing conditions.Use a milder oxidizing agent or perform the reaction at a lower temperature. Monitor the reaction closely using TLC or GC.

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation of 4-Fluoroanisole
  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagents: Dissolve 4-fluoroanisole (1.0 eq.) in anhydrous THF (e.g., 0.5 M solution) in the flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture for 1-2 hours at -78 °C.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble a stream of dry carbon dioxide gas through the reaction mixture for 2-3 hours. Alternatively, pour the reaction mixture onto an excess of freshly crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

Directed ortho-Metalation Pathway and Side Products

DoM_Pathway Start 4-Fluoroanisole Lithiation n-BuLi, THF -78 °C Start->Lithiation Intermediate 2-Lithio-4-fluoroanisole (Aryl Lithium) Lithiation->Intermediate Carboxylation 1. CO2 2. H3O+ Intermediate->Carboxylation Desired Path Protonation Adventitious H2O Intermediate->Protonation Side Reaction Product This compound Side_Product_1 4-Fluoroanisole (Quenched Starting Material) Carboxylation->Product Protonation->Side_Product_1

Caption: Directed ortho-metalation of 4-fluoroanisole.

Grignard Reaction and Benzyne Formation Pathway

Grignard_Pathway Start 1-Bromo-2-fluoro-5-methoxybenzene Grignard_Formation Mg, THF Start->Grignard_Formation Grignard_Reagent Grignard Intermediate Grignard_Formation->Grignard_Reagent Carboxylation 1. CO2 2. H3O+ Grignard_Reagent->Carboxylation Desired Path Elimination Elimination (Side Reaction) Grignard_Reagent->Elimination Product This compound Side_Product_Benzyne 4-Methoxybenzyne Side_Product_Polymer Polymerization / Trapping Side_Product_Benzyne->Side_Product_Polymer Carboxylation->Product Elimination->Side_Product_Benzyne

Caption: Grignard reaction and potential benzyne side reaction.

References

optimizing reaction conditions for 2-Fluoro-5-methoxybenzoic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the ortho-lithiation of 4-fluoroanisole followed by carboxylation with carbon dioxide. This method is generally favored for its regioselectivity, directed by the methoxy group.

Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: This could be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Purity of Reagents: The presence of moisture or other impurities in starting materials or solvents can quench the organolithium intermediate or interfere with the reaction.[1]

  • Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.

Q3: My purified product shows inconsistencies, such as an incorrect melting point or an impure NMR spectrum. What are the likely causes?

Product inconsistencies are typically due to residual impurities from the reaction or workup. Common contaminants can include unreacted starting materials, side products, residual solvents from purification, or salts from the workup procedure.[1] It is critical to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps Expected Outcome
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.Prevention of quenching of the organolithium intermediate, leading to higher yield.
Poor Quality n-Butyllithium Titrate the n-butyllithium solution before use to determine its exact molarity.Accurate dosing of the organolithium reagent, preventing incomplete reaction or excess reagent.
Inefficient Carboxylation Use freshly crushed dry ice (solid CO2). Introduce the organolithium solution to an excess of dry ice to minimize side reactions with the carboxylate salt.[2]Improved conversion of the organolithium intermediate to the desired carboxylic acid.
Suboptimal Temperature Maintain a low temperature (typically -78 °C) during lithiation to ensure regioselectivity and stability of the organolithium intermediate.Minimized side reactions and decomposition of the intermediate.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure completion.Drive the reaction to completion for a higher yield.
Impurity Profile Issues
Observed Impurity Potential Cause Troubleshooting Steps
Unreacted 4-Fluoroanisole Incomplete lithiation or carboxylation.Check the quality and quantity of n-butyllithium. Ensure efficient mixing during carboxylation.
Isomeric Benzoic Acids Lithiation at an undesired position.Strictly maintain low temperatures during the addition of n-butyllithium to favor ortho-lithiation.
Side products from coupling Reaction of the organolithium intermediate with unreacted starting material.Slow, dropwise addition of n-butyllithium to the solution of 4-fluoroanisole.

Experimental Protocols

Synthesis of this compound via Ortho-lithiation of 4-Fluoroanisole

Materials:

  • 4-Fluoroanisole

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-fluoroanisole (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush an excess of dry ice.

  • Slowly transfer the organolithium solution via cannula to the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain this compound.

Visual Guides

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve 4-Fluoroanisole in anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Stir for 1-2 hours C->D E Carboxylation with dry ice D->E Transfer F Acidic Quench (HCl) E->F G Solvent Extraction F->G H Purification G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Optimize Workup and Purification Start->Check_Workup Moisture Moisture Contamination? Check_Reagents->Moisture Temp_Control Temperature Control Issue? Check_Conditions->Temp_Control Purification_Method Ineffective Purification? Check_Workup->Purification_Method Solution1 Use Anhydrous Conditions Moisture->Solution1 Yes Solution2 Maintain Strict Temperature Control Temp_Control->Solution2 Yes Solution3 Employ Recrystallization or Chromatography Purification_Method->Solution3 Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

troubleshooting guide for reactions involving 2-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-methoxybenzoic acid (CAS No. 367-83-9). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites: the carboxylic acid group, the aromatic ring, and the fluorine substituent. The carboxylic acid is the most reactive site for transformations like amidation and esterification. The ortho-fluoro group increases the acidity of the carboxylic acid due to the "ortho effect," which can influence reaction conditions.[1][2][3] The aromatic ring can undergo electrophilic substitution, although the existing substituents will direct the position of incoming groups. The fluorine atom can undergo nucleophilic aromatic substitution (SNAr), but this typically requires strong nucleophiles and specific reaction conditions.

Q2: What are the typical storage and handling recommendations for this compound?

A2: this compound is a solid that may cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Q3: How does the 2-fluoro substituent affect the reactivity of the carboxylic acid?

A3: The fluorine atom at the ortho position acts as an electron-withdrawing group through the inductive effect, which stabilizes the carboxylate anion. This "ortho effect" increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][2][3] This enhanced acidity can facilitate reactions at the carboxyl group but may also influence the choice of base and reaction conditions in sensitive transformations.

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a common reaction performed with this compound. Below are troubleshooting tips for common issues.

Problem: Low or No Yield of the Desired Amide

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete activation of the carboxylic acid - Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous.- Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.- Allow sufficient time for the activation step before adding the amine.Increased conversion of the starting material to the desired amide.
Poor nucleophilicity of the amine - If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.- Consider increasing the reaction temperature or extending the reaction time.Improved reaction rate and higher yield.
Side reaction with the solvent - Use an appropriate aprotic solvent such as DMF, DCM, or THF.- Ensure the solvent is anhydrous, as water can hydrolyze the activated acid.Minimized side reactions and improved product yield.
Difficult product isolation - During aqueous workup, adjust the pH to ensure the amide product is neutral and soluble in the organic phase.- If the product is highly polar, consider using a different extraction solvent or employing continuous extraction.Improved recovery of the final product.
Esterification Reactions

Fischer esterification and other methods can be used to synthesize esters from this compound.

Problem: Incomplete Esterification Reaction

Possible Cause Troubleshooting Steps Expected Outcome
Equilibrium limitation - Use a large excess of the alcohol, which can also serve as the solvent.- Remove water as it forms using a Dean-Stark trap or by adding molecular sieves.The reaction equilibrium is shifted towards the product side, leading to higher conversion.
Inactive or insufficient catalyst - Use a fresh, potent acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.- Ensure a sufficient catalytic amount is used (typically 1-5 mol%).An increased rate of esterification.
Suboptimal reaction temperature - Ensure the reaction is heated to the reflux temperature of the alcohol being used.- Monitor the reaction by TLC to determine the optimal reaction time at a given temperature.The reaction proceeds to completion in a reasonable timeframe.
Hydrolysis of the ester during workup - Neutralize the acidic catalyst with a weak base (e.g., saturated sodium bicarbonate solution) during the workup.- Avoid prolonged contact with aqueous acidic or basic conditions.Minimized loss of product due to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture.

  • Add HATU portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Fischer Esterification

This protocol provides a general procedure for the esterification of this compound with an alcohol using an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, serving as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_amide Amide Coupling Workflow cluster_ester Esterification Workflow A_start Dissolve this compound and amine in anhydrous DMF A_reagents Add DIPEA and HATU A_start->A_reagents A_reaction Stir at room temperature A_reagents->A_reaction A_workup Aqueous workup and extraction A_reaction->A_workup A_purify Purification (Chromatography/Recrystallization) A_workup->A_purify A_product Isolated Amide A_purify->A_product E_start Dissolve this compound in excess alcohol E_catalyst Add catalytic H2SO4 E_start->E_catalyst E_reaction Reflux E_catalyst->E_reaction E_workup Aqueous workup and extraction E_reaction->E_workup E_purify Purification (Distillation/Chromatography) E_workup->E_purify E_product Isolated Ester E_purify->E_product

Caption: General experimental workflows for amide coupling and esterification.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Reaction Yield reagents Reagents fresh and anhydrous? start->reagents conditions Correct temperature and time? start->conditions stoichiometry Correct stoichiometry? start->stoichiometry optimize_reagents Use fresh reagents, add excess of one reactant reagents->optimize_reagents optimize_conditions Increase temperature/time, monitor by TLC conditions->optimize_conditions stoichiometry->optimize_reagents purification Optimize workup and purification optimize_reagents->purification outcome Improved Yield optimize_reagents->outcome optimize_conditions->purification optimize_conditions->outcome purification->outcome

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the removal of impurities from crude 2-Fluoro-5-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities largely depend on the synthetic route employed. A prevalent method for the synthesis of this compound is the lithiation of 4-fluoroanisole followed by carboxylation with carbon dioxide. In this case, the primary impurities are typically:

  • Unreacted Starting Material: 4-Fluoroanisole.

  • Positional Isomers: Small amounts of other isomers of fluoro-methoxybenzoic acid may form depending on the regioselectivity of the lithiation step.

  • Coupling Byproducts: Biphenyl-type impurities can form from the reaction of the organolithium intermediate with the starting halide.

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or tetrahydrofuran, and quenching reagents.

Q2: My crude product is an oil or a low-melting solid. What does this indicate?

A2: A non-crystalline or low-melting point crude product often suggests the presence of a significant amount of unreacted 4-fluoroanisole, which is a liquid at room temperature. Residual solvents can also contribute to this issue.

Q3: I performed a recrystallization, but the purity did not improve significantly. What could be the problem?

A3: Several factors could contribute to an unsuccessful recrystallization:

  • Incorrect Solvent System: The chosen solvent may not have a significant solubility difference for the product and the main impurity (e.g., 4-fluoroanisole) between hot and cold conditions.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize the crystallization of the desired product.

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery and potentially less effective purification.[1]

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Slow cooling is generally preferred for the formation of pure crystals.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate with a small amount of acetic acid, can be used to separate the more polar this compound from the less polar 4-fluoroanisole impurity. The spots can be visualized under UV light (254 nm) and/or by using a visualizing agent like bromocresol green, which is sensitive to acidic compounds.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The product is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent system where the product has lower solubility at cold temperatures.
Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out.
The crude material contains a very high percentage of impurities.Consider a preliminary purification step, such as an acid-base extraction, before recrystallization.
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Troubleshooting Step
The melting point of the impurities is low, creating a eutectic mixture.Try a different solvent system. A two-solvent system (e.g., ethanol/water) can sometimes be effective.
The solution is supersaturated to a high degree.Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve. Then, allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
Issue 3: Poor Separation During Column Chromatography

| Possible Cause | Troubleshooting Step | | Incorrect Mobile Phase Polarity: The eluent is too polar, causing co-elution of the product and impurities. | Decrease the polarity of the mobile phase. A gradient elution starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity is recommended. | | Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass. | | Streaking of the Acidic Product: The carboxylic acid interacts strongly with the silica gel. | Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. | | Improper Column Packing: Channels or cracks in the silica gel lead to poor separation. | Ensure the column is packed uniformly without any air bubbles. |

Data Presentation

Table 1: Physicochemical Properties of this compound and a Common Impurity
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) General Solubility
This compoundC₈H₇FO₃170.14146-150302.7 ± 22.0Soluble in polar organic solvents like ethanol and acetone; sparingly soluble in non-polar solvents like hexanes. Insoluble in water.[3][4][5]
4-FluoroanisoleC₇H₇FO126.13-45157Soluble in many organic solvents; insoluble in water.[4][6][7][8]
Table 2: Typical Purity Profile Before and After Purification
Purification Method Starting Purity (Crude) Purity After One-Step Purification Typical Recovery
Recrystallization (Ethanol/Water)85-95%>98%70-85%
Flash Column Chromatography70-90%>99%80-95%

Note: These are representative values and can vary depending on the specific reaction conditions and the initial purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

This protocol is suitable for crude this compound containing minor impurities, particularly unreacted 4-fluoroanisole.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from less polar impurities like 4-fluoroanisole and other byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glacial acetic acid

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an optimal mobile phase by running TLC plates. A good starting point is a mixture of hexanes:ethyl acetate (e.g., 4:1 or 3:1) with 0.5% acetic acid. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined mobile phase. A gradient elution can be effective, starting with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increasing the polarity (e.g., to 7:3 hexanes:ethyl acetate + 0.5% acetic acid).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude_product Crude this compound tlc_analysis TLC Analysis to Assess Purity crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization High Purity column_chromatography Column Chromatography tlc_analysis->column_chromatography Low Purity / Multiple Impurities purity_check Purity Check (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General purification workflow for crude this compound.

Caption: Troubleshooting decision tree for purification issues.

References

preventing byproduct formation in 2-Fluoro-5-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-5-methoxybenzoic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two most probable synthetic routes: Directed Ortho-Lithiation of 4-Fluoroanisole and Grignard Reaction of a Halogenated Precursor .

Route 1: Directed Ortho-Lithiation of 4-Fluoroanisole followed by Carboxylation

This is a common and effective method for introducing a carboxyl group ortho to the fluorine atom. However, several side reactions can occur.

Q1: My reaction is showing low conversion to the desired this compound. What are the likely causes?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Insufficient Lithiation: The deprotonation of 4-fluoroanisole may be incomplete.

    • Troubleshooting:

      • Base Strength: Ensure you are using a sufficiently strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The choice of base is critical for efficient deprotonation.[1][2]

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) are essential. Any trace of water will quench the organolithium reagent.[3]

      • Temperature Control: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[2]

  • Inefficient Carboxylation: The reaction of the lithiated intermediate with carbon dioxide (CO₂) can be problematic.

    • Troubleshooting:

      • CO₂ Source: Use freshly crushed, high-purity dry ice or a stream of dry CO₂ gas. Atmospheric CO₂ is often insufficient.

      • Quenching Procedure: Add the lithiated solution to a slurry of dry ice in your reaction solvent, rather than the other way around. This ensures the lithiated species always reacts with an excess of CO₂.

Q2: I am observing a significant amount of a biphenyl byproduct in my reaction mixture. How can I prevent this?

A2: Biphenyl formation can occur but is more common in Grignard reactions. In the context of ortho-lithiation, if a halogenated starting material were used, a similar coupling could occur. To minimize this:

  • Slow Addition: If starting from a halogenated precursor, adding the organolithium reagent slowly to the solution of the aryl halide helps maintain a low concentration of the lithiated species, thus minimizing coupling side reactions.[3]

  • Temperature Control: Higher temperatures can promote the formation of biphenyl byproducts. Maintaining the recommended low temperature throughout the lithiation is crucial.[3]

Q3: My TLC plate shows multiple spots, and I suspect demethylation of the methoxy group. Is this possible and how can I avoid it?

A3: Yes, demethylation is a potential side reaction, especially with strong nucleophiles and at elevated temperatures.

  • Troubleshooting:

    • Temperature Management: Strictly maintain low temperatures during the lithiation and quenching steps. Avoid allowing the reaction to warm up prematurely.

    • Choice of Base: While a strong base is necessary, excessively harsh conditions can lead to undesired side reactions. Using the appropriate stoichiometry of the organolithium reagent is important.

Route 2: Grignard Reaction of a Halogenated Precursor followed by Carboxylation

This route involves the formation of a Grignard reagent from a di-substituted halobenzene (e.g., 2-bromo-4-fluoroanisole) and its subsequent reaction with CO₂.

Q1: I'm having trouble initiating the Grignard reaction. What should I do?

A1: Difficulty in initiating Grignard reagent formation is a classic problem.

  • Troubleshooting:

    • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer. Activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under inert atmosphere can help initiate the reaction.[3]

    • Anhydrous Conditions: As with lithiation, Grignard reactions are extremely sensitive to moisture. Ensure all glassware and solvents are perfectly dry.[3]

Q2: The main byproduct of my Grignard reaction is the protonated starting material (4-fluoroanisole). Why is this happening?

A2: The formation of the protonated starting material indicates that the Grignard reagent is being quenched by a proton source before it can react with CO₂.

  • Troubleshooting:

    • Check for Moisture: This is the most common culprit. Re-dry all glassware and use freshly distilled anhydrous solvents.

    • Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.

Data Presentation

ParameterDirected Ortho-LithiationGrignard Reaction
Starting Material 4-Fluoroanisole2-Bromo-4-fluoroanisole (example)
Key Reagents n-BuLi or s-BuLi, CO₂Mg, CO₂
Typical Solvents THF, Diethyl etherTHF, Diethyl ether
Reaction Temp. -78 °C to 0 °CRoom Temperature to Reflux
Common Byproducts Unreacted starting material, demethylated productBiphenyls, protonated starting material

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Lithiation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: Dissolve 4-fluoroanisole (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated solution to the dry ice slurry via a cannula while maintaining vigorous stirring.

  • Quench and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench with 1M HCl and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Grignard Reaction
  • Setup: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small portion of a solution of 2-bromo-4-fluoroanisole (1 equivalent) in anhydrous THF. If the reaction does not start, add a crystal of iodine and gently warm the mixture.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. Bubble dry CO₂ gas through the solution or pour the solution onto an excess of crushed dry ice with vigorous stirring.

  • Workup: Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the crude acid by appropriate methods such as recrystallization.

Visualizations

experimental_workflow cluster_lithiation Route 1: Ortho-Lithiation cluster_grignard Route 2: Grignard Reaction start1 Start: 4-Fluoroanisole in Anhydrous THF lithiation Lithiation (-78°C, n-BuLi) start1->lithiation carboxylation1 Carboxylation (Excess Dry CO2) lithiation->carboxylation1 workup1 Aqueous Workup (HCl Quench) carboxylation1->workup1 purification1 Purification workup1->purification1 product1 Product: 2-Fluoro-5- methoxybenzoic acid purification1->product1 start2 Start: 2-Bromo-4-fluoroanisole + Mg in Anhydrous THF grignard Grignard Formation (Iodine activation) start2->grignard carboxylation2 Carboxylation (Excess Dry CO2) grignard->carboxylation2 workup2 Aqueous Workup (HCl Quench) carboxylation2->workup2 purification2 Purification workup2->purification2 product2 Product: 2-Fluoro-5- methoxybenzoic acid purification2->product2

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproducts start Low Yield or Byproduct Formation low_conversion Low Conversion? start->low_conversion byproducts Byproducts Observed? start->byproducts check_anhydrous Verify Anhydrous Conditions low_conversion->check_anhydrous Yes check_temp Check Temperature Control low_conversion->check_temp Yes check_reagents Verify Reagent Activity/Purity low_conversion->check_reagents Yes slow_addition Slow Reagent Addition byproducts->slow_addition Yes temp_control Strict Temperature Management byproducts->temp_control Yes quenching_protocol Optimize Quenching Procedure byproducts->quenching_protocol Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 2-Fluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with 2-Fluoro-5-methoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges stem from the physicochemical properties imparted by the substituents:

  • "Ortho" Effect of the Fluorine Atom: A fluorine atom at the ortho position (C2) to the carboxylic acid group can increase its acidity through steric and electronic effects. This altered acidity can affect its behavior during extractions and chromatography.[1][2]

  • Polarity: The presence of the carboxylic acid, methoxy, and fluoro groups gives the molecule a moderate polarity, which can lead to solubility issues in a range of solvents, complicating recrystallization and chromatography.

  • Potential for Impurities: Synthesis of these derivatives can lead to various impurities, including starting materials, regioisomers, and byproducts from side reactions, which may have similar polarities to the desired product, making separation difficult.

Q2: What are some common impurities I should be aware of?

A2: While specific impurities depend on the synthetic route, you may encounter:

  • Unreacted Starting Materials: For example, if synthesizing from a substituted toluene, the corresponding aldehyde or alcohol may be present.

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of other positional isomers.

  • Over-oxidized or Reduced Species: If the synthesis involves oxidation or reduction steps, byproducts such as the corresponding aldehyde or alcohol of a derivative could be present.[3]

  • Hydrolysis Products: If the synthesis involves ester or nitrile intermediates, incomplete reaction or subsequent hydrolysis can result in the presence of these precursors.

Q3: How do the fluoro and methoxy groups affect the acidity of the carboxylic acid?

A3: The ortho-fluoro group generally increases the acidity of the benzoic acid due to the "ortho effect," which involves a combination of steric and electronic factors.[1][2] The steric hindrance from the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the neutral acid, making it easier to deprotonate.[1][2] The electron-withdrawing inductive effect of the fluorine also helps to stabilize the resulting carboxylate anion. The methoxy group at the meta position (relative to the carboxyl group if we consider the fluoro as ortho) has a less pronounced electronic effect on the acidity compared to ortho or para positions.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling out instead of crystallizing The compound is precipitating from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system. For instance, dissolving in a good solvent like ethanol and then slowly adding a poor solvent like water until turbidity is observed can be effective.[4]
No crystal formation upon cooling The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]- If too much solvent is suspected, evaporate some of the solvent to increase the concentration and then try to cool again.[5]
Low recovery of purified product The compound has significant solubility in the mother liquor at low temperatures, or too much solvent was used during dissolution or washing.- Ensure the minimum amount of hot solvent is used for dissolution.[6]- Cool the solution in an ice bath to minimize solubility in the mother liquor.[5]- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is discolored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of product and impurities The chosen eluent system does not have the right polarity to effectively separate the compounds.- Systematically vary the polarity of the eluent. A common starting point for these compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.- Adding a small amount of acetic or formic acid to the eluent can improve the peak shape of carboxylic acids by keeping them protonated.
Tailing of the product peak The carboxylic acid group is interacting with the silica gel stationary phase.- Add a small percentage (0.1-1%) of a modifying acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce interactions with the silica.
Product is not eluting from the column The eluent is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A gradient elution might be necessary.
HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Broad or tailing peaks Secondary interactions between the carboxylic acid and the stationary phase, or inappropriate mobile phase pH.- Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid. This ensures the compound is in its neutral, protonated form. A common choice is 0.1% formic acid or phosphoric acid in water.[8]- Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.
Poor resolution between peaks The mobile phase composition is not optimized for the specific analytes.- Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[8]- Consider using a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.- For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good separation of all components.[9]
Inconsistent retention times The column is not properly equilibrated, or there are fluctuations in the mobile phase composition or temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Objective: To purify this compound derivatives from non-polar and some polar impurities. A mixed solvent system of ethanol and water is often effective.

Methodology:

  • Dissolve the crude this compound derivative in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of hot ethanol until the solution becomes clear again.[4]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow down the cooling process, promoting the formation of larger, purer crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: General Column Chromatography Procedure

Objective: To separate this compound derivatives from impurities with different polarities.

Methodology:

  • Select an appropriate eluent system: Start with a relatively non-polar mixture, such as 9:1 Hexane:Ethyl Acetate, and assess the separation by Thin Layer Chromatography (TLC). Gradually increase the polarity (e.g., 8:2, 7:3 Hexane:Ethyl Acetate) to find a system that gives good separation between your product and impurities. Adding 0.5% acetic acid to the eluent can improve resolution for carboxylic acids.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully apply it to the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: General Reversed-Phase HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound derivative sample.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25-30 °C.[8]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).[8] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[8]

Data Presentation

Table 1: Physicochemical Properties of Selected this compound Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Fluoro-2-methoxybenzoic acid394-04-7C8H7FO3170.1487-91[10]
This compound367-83-9C8H7FO3170.14-
2-Fluoro-5-nitrobenzoic acid7304-32-7C7H4FNO4185.11142-144[11]
2-Fluoro-4-methoxybenzoic acid394-42-3C8H7FO3170.14194-198[12]

Table 2: Example Purification Data for a Hypothetical this compound Derivative

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water) 85%97%75%Effective at removing less polar impurities.
Column Chromatography (Hexane/EtOAc with 0.5% Acetic Acid) 85%>99%60%More effective for separating closely related impurities but with lower yield.

Visualizations

Purification_Workflow Crude_Product Crude Product (e.g., 85% Purity) Initial_Analysis Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Decision Is purity >98%? Initial_Analysis->Decision Purification_Method Select Purification Method Decision->Purification_Method No Final_Product Pure Product (>98% Purity) Decision->Final_Product Yes Recrystallization Recrystallization Purification_Method->Recrystallization For less polar impurities Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For closely related impurities Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Final_Product

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization Start Dissolve crude product in minimal hot solvent Cool Cool solution slowly Start->Cool Observe Crystals form? Cool->Observe Success Collect and dry crystals Observe->Success Yes Failure Troubleshoot Observe->Failure No Oiling_Out Oiling out? Failure->Oiling_Out Add_Solvent Reheat, add more solvent, cool slower Oiling_Out->Add_Solvent Yes No_Crystals No crystals form Oiling_Out->No_Crystals No Add_Solvent->Cool Induce Scratch flask or add seed crystal No_Crystals->Induce Evaporate Too much solvent? Evaporate some solvent No_Crystals->Evaporate Induce->Observe Evaporate->Cool

Caption: Logical troubleshooting flow for common recrystallization issues.

References

Technical Support Center: Monitoring 2-Fluoro-5-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-Fluoro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions of this compound?

A1: The primary techniques for monitoring reactions such as esterification, amidation, or nucleophilic aromatic substitution of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each offers unique advantages in tracking the consumption of reactants and the formation of products and byproducts.

Q2: How can I choose the best analytical technique for my specific reaction?

A2: The choice of technique depends on the reaction being monitored and the information required.

  • HPLC is excellent for quantitative analysis of reaction conversion and purity.

  • NMR provides detailed structural information and can be used for in-situ, real-time monitoring.[1] ¹⁹F NMR is particularly useful for tracking changes at the fluorine-substituted position.

  • FTIR is well-suited for real-time monitoring of the disappearance of the carboxylic acid O-H bond and the appearance of new functional groups like esters or amides.[2][3][4]

  • LC-MS is highly sensitive and provides molecular weight information, which is invaluable for identifying products and unknown impurities.[5]

Q3: What are the typical reactions of this compound that I might need to monitor?

A3: Common reactions include:

  • Esterification: Reaction of the carboxylic acid group with an alcohol.[6]

  • Amide bond formation: Reaction of the carboxylic acid group with an amine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom by a nucleophile.[6]

  • Reduction: Reduction of other functional groups that may be present on the molecule or a coupled substrate.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: I am seeing peak tailing for this compound in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for acidic aromatic compounds is a common issue. Here’s a step-by-step troubleshooting guide:

  • Problem: Secondary Interactions with Silica. The acidic proton of the carboxylic acid can interact with residual silanol groups on the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (pKa ≈ 3-4). Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will suppress the ionization of the carboxylic acid and minimize these interactions.

  • Problem: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Problem: Inappropriate Mobile Phase.

    • Solution: Ensure your mobile phase components are miscible and properly degassed. For reversed-phase HPLC, a mobile phase of acetonitrile or methanol with acidified water is a good starting point.

Q5: My retention times are drifting during a series of HPLC injections. What should I check?

A5: Drifting retention times can compromise the reliability of your quantitative data. Consider the following:

  • Problem: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Problem: Mobile Phase Composition Changes.

    • Solution: If you are mixing solvents online, ensure the pump is functioning correctly. Manually premixing the mobile phase can help diagnose if the pump is the issue. Also, ensure there is enough of each solvent for the entire run to prevent changes in composition.

  • Problem: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: I am trying to monitor my reaction in-situ using ¹H NMR, but the peaks of my reactant and product are overlapping. What can I do?

A6: Peak overlap can make quantification difficult. Here are some strategies:

  • Solution: Utilize ¹⁹F NMR. Since this compound contains a fluorine atom, ¹⁹F NMR is a powerful alternative. The chemical shift of the fluorine is highly sensitive to its electronic environment, and there are typically no overlapping signals. This allows for clear monitoring of the starting material and any fluorine-containing products or intermediates.

  • Solution: Use a Higher Field NMR Spectrometer. A spectrometer with a stronger magnetic field will provide better signal dispersion, potentially resolving the overlapping peaks.

  • Solution: Change the Solvent. The chemical shifts of protons can be influenced by the solvent. Trying a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆) may resolve the overlap.

Q7: My quantitative NMR (qNMR) results are not consistent. What are the critical parameters to ensure accuracy?

A7: For accurate qNMR, several parameters must be carefully controlled:

  • Problem: Incomplete T1 Relaxation. If the relaxation delay (d1) is too short, signals will not fully relax between scans, leading to inaccurate integrals.

    • Solution: The relaxation delay should be at least 5-7 times the longest T1 relaxation time of the nuclei being quantified. For ¹⁹F NMR, T1 values can be longer than for ¹H, so this is a critical parameter to optimize.[7]

  • Problem: Non-uniform Excitation.

    • Solution: Ensure the spectral width is appropriate to cover all signals of interest and that the transmitter offset is placed in the center of the signals being quantified. This is particularly important for ¹⁹F NMR due to its wide chemical shift range.[8]

  • Problem: Phasing and Baseline Correction.

    • Solution: Careful and consistent phasing and baseline correction are crucial for accurate integration. Automated routines can be a good starting point, but manual adjustments may be necessary.

Experimental Protocols

HPLC Method for Monitoring Esterification
  • Reaction: Esterification of this compound with an alcohol (e.g., methanol or ethanol).

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Initial Conditions: 30% Acetonitrile, 70% Water (0.1% Formic Acid)

    • Gradient: Ramp to 90% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture, quench with a suitable solvent (e.g., acetonitrile), dilute to an appropriate concentration, and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the corresponding ester product over time.

In-situ ¹⁹F NMR Monitoring of a Reaction
  • Reaction: A reaction involving the conversion of this compound.

  • Instrumentation: NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation:

    • Prepare a stock solution of this compound and an internal standard (e.g., trifluorotoluene) in a deuterated solvent in an NMR tube.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Add the other reactant(s) and catalyst to the NMR tube, mix quickly, and re-insert into the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D ¹⁹F experiment.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio in a reasonable time frame for the reaction kinetics.

  • Data Analysis: Acquire spectra at regular intervals. The reaction progress can be quantified by integrating the signals of the starting material and product(s) relative to the internal standard.

Quantitative Data Summary

Compound¹H NMR Chemical Shifts (ppm) in CDCl₃ (Predicted)¹³C NMR Chemical Shifts (ppm) (Predicted)¹⁹F NMR Chemical Shift (ppm) (Relative to CFCl₃)
This compound~7.0-8.0 (aromatic), ~3.9 (OCH₃), >10 (COOH)~165 (C=O), ~160 (C-F), ~155 (C-O), ~110-120 (aromatic C-H)~ -110 to -120
Methyl 2-fluoro-5-methoxybenzoate~7.0-8.0 (aromatic), ~3.9 (Ar-OCH₃), ~3.9 (COOCH₃)~164 (C=O), ~160 (C-F), ~155 (C-O), ~110-120 (aromatic C-H), ~52 (OCH₃)~ -110 to -120

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Visualizations

HPLC_Troubleshooting_Workflow Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Adjust_pH Add 0.1% Formic Acid to Mobile Phase Check_pH->Adjust_pH No Check_Conc Is Sample Concentration High? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Dilute_Sample Dilute Sample and Re-inject Check_Conc->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Conc->Check_Column No Dilute_Sample->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Yes Resolved Peak Shape Improved Check_Column->Resolved No Replace_Column->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

NMR_Monitoring_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Reactant Dissolve Reactant & Internal Standard in Deuterated Solvent Acquire_T0 Acquire Initial Spectrum (t=0) Prep_Reactant->Acquire_T0 Add_Reagents Add Other Reagents/Catalyst Acquire_T0->Add_Reagents Start_Acq Start Time-course Acquisition Add_Reagents->Start_Acq Set_Params Set Appropriate d1 and ns Start_Acq->Set_Params Process_Spectra Process Spectra (Phasing, Baseline) Start_Acq->Process_Spectra Integrate Integrate Signals of Interest Process_Spectra->Integrate Quantify Quantify vs. Internal Standard Integrate->Quantify

Caption: Experimental workflow for in-situ NMR reaction monitoring.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro-5-methoxybenzoic Acid and 2-Chloro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. This guide provides an objective comparison of the reactivity of 2-Fluoro-5-methoxybenzoic acid and 2-Chloro-5-methoxybenzoic acid, two closely related haloanisole derivatives. The analysis is based on established principles of organic chemistry and available experimental data for analogous compounds, offering insights into their behavior in key organic transformations.

The reactivity of these two aromatic carboxylic acids is primarily governed by the electronic and steric effects of the halogen substituent (fluorine vs. chlorine) at the ortho position to the carboxylic acid and meta to the methoxy group. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I), which influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. Concurrently, they possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). The interplay of these opposing effects dictates their chemical behavior.

Physicochemical Properties and Acidity

PropertyThis compound2-Chloro-5-methoxybenzoic acid
Molecular Formula C₈H₇FO₃C₈H₇ClO₃
Molecular Weight 170.14 g/mol 186.59 g/mol
Predicted pKa Not available2.78 ± 0.25

Diagram of Substituent Effects on Acidity

cluster_fluoro This compound cluster_chloro 2-Chloro-5-methoxybenzoic Acid F_effects Fluorine -I (strong) +R (weak) F_acidity Effect on Acidity (Stabilizes conjugate base) F_effects->F_acidity Net electron- withdrawing Cl_effects Chlorine -I (moderate) +R (very weak) Cl_acidity Effect on Acidity (Stabilizes conjugate base) Cl_effects->Cl_acidity Net electron- withdrawing Reactant Substituted Benzoic Acid Intermediate Arenium Ion (Resonance Stabilized) Reactant->Intermediate Attack by π-system Electrophile E+ Electrophile->Intermediate Product Substituted Product Intermediate->Product -H+ Reactant 2-Halo-5-methoxybenzoic Acid Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic attack Nucleophile Nu- Nucleophile->Intermediate Product Substituted Product Intermediate->Product -Halide

Comparative Guide to the Biological Activity of 2-Fluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 2-Fluoro-5-methoxybenzoic acid. The inclusion of fluorine and methoxy groups on the benzoic acid scaffold presents a unique starting point for the development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this area.

Antimicrobial Activity

Derivatives of this compound, particularly its hydrazide counterparts, have been investigated for their potential as antimicrobial agents. The core structure is often modified to enhance potency and spectrum of activity.

Quantitative Antimicrobial Data

While specific minimum inhibitory concentration (MIC) values for a broad series of this compound derivatives are not extensively documented in publicly available literature, studies on related fluorinated benzoyl hydrazides have shown promising activity, particularly against Gram-positive bacteria. The general findings suggest that the introduction of specific substituents on the hydrazide moiety can significantly influence the antimicrobial profile. For instance, certain aroylhydrazones containing fluorine have demonstrated improved antimicrobial activities.[1]

To provide a framework for comparison, the following table structure is proposed for summarizing future experimental data on 2-Fluoro-5-methoxybenzoyl hydrazide derivatives.

DerivativeTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Example: N'-(substituted-benzylidene)-2-fluoro-5-methoxybenzohydrazideStaphylococcus aureusDataDataCitation
Example: N'-(substituted-benzylidene)-2-fluoro-5-methoxybenzohydrazideEscherichia coliDataDataCitation
Example: N'-(substituted-benzylidene)-2-fluoro-5-methoxybenzohydrazideCandida albicansDataDataCitation
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of the synthesized compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the microbial strain in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Logical Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis and SAR synthesis Synthesis of this compound derivatives (e.g., hydrazides, amides) purification Purification and Characterization (NMR, MS, etc.) synthesis->purification mic_assay Broth Microdilution Assay (Determine MIC) purification->mic_assay mbc_assay Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_assay->mbc_assay data_analysis Compare MIC/MBC values mbc_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->purification Design new derivatives

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Anticancer Activity

The this compound scaffold is also being explored for the development of novel anticancer agents. Modifications of the carboxylic acid group into amides and esters are common strategies to enhance cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data
DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Example: 2-Fluoro-5-methoxy-N-(substituted-phenyl)benzamideMCF-7 (Breast)DataDoxorubicinDataCitation
Example: 2-Fluoro-5-methoxy-N-(substituted-phenyl)benzamideA549 (Lung)DataCisplatinDataCitation
Example: Methyl 2-fluoro-5-methoxybenzoate derivativeHT-29 (Colon)Data5-FluorouracilDataCitation
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The fluorine atom can enhance binding affinity to target enzymes.[2]

Potential Targets and Data Comparison

While specific enzyme inhibition data for this compound derivatives is limited, related structures suggest potential activity against enzymes such as Poly(ADP-ribose) polymerase (PARP). The development of PARP inhibitors is a promising strategy in cancer therapy, particularly for tumors with BRCA mutations.

The following table structure can be used to compare the inhibitory activity of this compound derivatives against various enzymes.

DerivativeTarget EnzymeIC50 (nM)Ki (nM)Reference InhibitorIC50 (nM)Reference
Example: this compound amide derivativePARP-1DataDataOlaparibDataCitation
Example: this compound ester derivativeCarbonic AnhydraseDataDataAcetazolamideDataCitation
Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

This assay measures the activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • NAD+ (substrate)

  • Biotinylated NAD+

  • Test compounds

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Procedure:

  • Assay Reaction: In the histone-coated wells, add the PARP-1 enzyme, a mixture of NAD+ and biotinylated NAD+, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 reaction to proceed.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP to the wells and incubate for 1 hour. The Streptavidin-HRP will bind to the biotinylated ADP-ribose attached to the histones.

  • Color Development: After another wash step, add TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Signaling Pathway: PARP Inhibition in DNA Repair

parp_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound Derivatives dna_damage DNA Single-Strand Break (SSB) parp PARP1 Activation dna_damage->parp par_synthesis Poly(ADP-ribose) Synthesis parp->par_synthesis parp_inhibition PARP1 Inhibition ber Base Excision Repair (BER) par_synthesis->ber dna_repair DNA Repair and Cell Survival ber->dna_repair inhibitor 2-Fluoro-5-methoxybenzoic Acid Derivative inhibitor->parp_inhibition ssb_accumulation SSB Accumulation parp_inhibition->ssb_accumulation dsbs Double-Strand Breaks (DSBs) at Replication Fork ssb_accumulation->dsbs apoptosis Apoptosis in BRCA-deficient cells dsbs->apoptosis

Caption: Role of PARP1 in DNA repair and the effect of its inhibition by this compound derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential antimicrobial, anticancer, and enzyme-inhibiting properties. Further systematic synthesis and biological evaluation are necessary to establish clear structure-activity relationships and to identify lead compounds for preclinical development. The experimental protocols and data presentation formats provided in this guide are intended to facilitate a standardized and comparative approach to future research in this area.

References

A Comparative Analysis of 2-Fluoro-5-methoxybenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the synthesis, physicochemical properties, and biological activities of key positional isomers of 2-fluoro-5-methoxybenzoic acid, complete with experimental data and protocols to inform research and development.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach in modern drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Methoxy-substituted fluorobenzoic acids are a class of compounds that serve as versatile building blocks in the synthesis of a wide range of therapeutic agents. This guide provides a comparative analysis of this compound and its positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The positional arrangement of the fluoro and methoxy substituents on the benzoic acid ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their reactivity, solubility, and pharmacokinetic profiles.

PropertyThis compound2-Fluoro-4-methoxybenzoic acid3-Fluoro-4-methoxybenzoic acid4-Fluoro-3-methoxybenzoic acid5-Fluoro-2-methoxybenzoic acid3-Fluoro-5-methoxybenzoic acid
CAS Number 367-83-9394-42-3403-20-382846-18-2394-04-7100371-54-8
Molecular Formula C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃
Molecular Weight 170.14 g/mol 170.14 g/mol 170.14 g/mol 170.14 g/mol 170.14 g/mol 170.14 g/mol
Melting Point (°C) 141-144194-198[1]211-213[2][3]168-17287-91150-152
Boiling Point (°C) ~286.4 (Predicted)~257.8[1]~286.4[2]~286.4 (Predicted)~286.4 (Predicted)~294.9 (Predicted)
Density (g/cm³) ~1.3 (Predicted)~1.307[1]~1.3[2]~1.3 (Predicted)~1.3 (Predicted)~1.4 (Predicted)
pKa ~3.1 (Predicted)~3.1 (Predicted)~4.1 (Predicted)~4.1 (Predicted)~3.2 (Predicted)~3.8 (Predicted)

Note: Some physical properties are predicted values from chemical software and databases, as experimental data is not available for all isomers.

Synthesis of this compound Isomers

The synthesis of these isomers typically involves multi-step reaction sequences starting from commercially available substituted fluorotoluenes, fluorobenzaldehydes, or other suitable precursors. Common synthetic strategies include oxidation, nitration, reduction, diazotization, and nucleophilic aromatic substitution.

For instance, a common route to synthesize 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of methyl 4-fluoro-3-methoxybenzoate using a base like sodium hydroxide in a methanol/water solvent system.[4]

Comparative Biological Activity

While comprehensive, direct comparative studies on the biological activities of all this compound isomers are limited in publicly available literature, existing research on individual isomers and related benzoic acid derivatives indicates their potential in various therapeutic areas. These compounds are frequently utilized as key intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.

For example, 2-fluoro-4-methoxybenzoic acid has been noted for its antimicrobial properties against E. coli and Candida albicans.[1] Derivatives of 3-fluoro-4-methoxybenzoic acid have been explored for the treatment of Alzheimer's disease and for their antimicrobial applications.[5] Furthermore, 4-fluoro-3-methoxybenzoic acid is an intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis.[6]

The following table summarizes illustrative biological activities of various benzoic acid derivatives to indicate the potential therapeutic areas for the isomers of this compound. It is important to note that the presented IC₅₀ and MIC values are not from a direct comparative study of these specific isomers but are representative of the activities observed for structurally related compounds.

Biological ActivityCompound TypeTarget/OrganismIC₅₀ / MIC (µM)
Anticancer Methoxyflavone derivativeBreast Cancer (MCF-7)~25
Methoxyflavone derivativeBreast Cancer (HCC1954)8.58[2]
Quinazoline-based hybridLung Cancer (A549)8.23[7]
Quinazoline-based hybridBreast Cancer (BT549)1.02[7]
Antimicrobial Sulfonamide derivativeStaphylococcus aureus (MRSA)15.62-31.25[8]
Sulfonamide derivativeMycobacterium kansasii1-4[8]
4-hydroxybenzoic acidGram-positive bacteria~160 µg/ml

Key Signaling Pathways and Experimental Workflows

Benzoic acid derivatives have been shown to modulate various signaling pathways critical in cancer cell proliferation and survival. One such pathway is the Akt/NF-κB signaling cascade, which plays a central role in regulating inflammation, apoptosis, and cell growth. Inhibition of this pathway is a key mechanism for the anticancer activity of many natural and synthetic compounds.

Akt_NF_kB_Pathway Akt/NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Phosphorylates/ Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Isomer Benzoic Acid Isomer Isomer->Akt Inhibits Target_Genes Target Genes (e.g., anti-apoptotic) NFkB_n->Target_Genes Binds to DNA Transcription Transcription Target_Genes->Transcription Promotes

Caption: A simplified diagram of the Akt/NF-κB signaling pathway and a potential point of inhibition by a this compound isomer.

To assess the biological activities of these isomers, standardized experimental protocols are crucial. The following workflows outline common assays for determining anticancer and antimicrobial efficacy.

Experimental_Workflows Experimental Workflows for Biological Activity Screening cluster_anticancer Anticancer Activity (MTT Assay) cluster_antimicrobial Antimicrobial Activity (Broth Microdilution) Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat with various concentrations of isomer Cell_Seeding->Compound_Treatment Incubation_AC Incubate for 24-72 hours Compound_Treatment->Incubation_AC MTT_Addition Add MTT reagent Incubation_AC->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ value Absorbance_Measurement->IC50_Calculation Serial_Dilution Prepare serial dilutions of isomer in broth Inoculation Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation_AM Incubate at optimal temperature and time Inoculation->Incubation_AM Visual_Inspection Visually inspect for turbidity (growth) Incubation_AM->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: A flowchart outlining the key steps in the MTT assay for anticancer activity and the broth microdilution method for antimicrobial susceptibility testing.

Detailed Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test isomer in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test isomer. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the test isomer at which there is no visible growth (turbidity) in the well.

This comparative guide provides a foundational understanding of the key characteristics of this compound isomers. The provided data and protocols are intended to assist researchers in the strategic selection and evaluation of these compounds for the development of novel therapeutic agents. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships within this important class of molecules.

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-methoxybenzoic Acid: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-5-methoxybenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering an objective look at their respective methodologies, yields, and reagent considerations to aid researchers in selecting the most suitable pathway for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Ortho-lithiation of 4-FluoroanisoleRoute 2: Multi-step Synthesis via Bromination and Fluorination
Starting Material 4-Fluoroanisolem-Anisic acid
Key Transformations Directed ortho-metalation, CarboxylationElectrophilic bromination, Halogen exchange (fluorination)
Overall Yield Not explicitly reported, but potentially high in a single step.~62% (calculated from two steps)
Purity Dependent on purification, but potentially high.High purity reported for the intermediate (>99%).
Reaction Time Potentially shorter (one-pot reaction).Longer (multi-step process).
Key Reagents n-Butyllithium (pyrophoric), Carbon dioxide (gas)Bromine, Potassium fluoride/Cesium fluoride
Safety Considerations Requires handling of pyrophoric and gaseous reagents.Involves handling of corrosive and toxic bromine.

Synthetic Pathway Overview

The two primary routes for the synthesis of this compound are depicted below. Route 1 offers a more direct approach, while Route 2 provides a well-established, multi-step alternative.

Synthesis_Pathways cluster_0 Route 1: Ortho-lithiation cluster_1 Route 2: Bromination and Fluorination A1 4-Fluoroanisole I1 Ortho-lithiated intermediate A1->I1 1. n-BuLi, THF 2. CO2 P1 This compound I1->P1 H3O+ workup A2 m-Anisic acid I2 2-Bromo-5-methoxybenzoic acid A2->I2 Br2, Acetic Acid P2 This compound I2->P2 Halogen Exchange (e.g., KF/CsF)

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Route 1: Ortho-lithiation of 4-Fluoroanisole

This method utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the ortho position, followed by carboxylation to introduce the carboxylic acid functionality.

Materials:

  • 4-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-fluoroanisole in dry THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the ortho-lithiated species.

  • The reaction mixture is then quenched by the addition of crushed dry ice.

  • After the excess carbon dioxide has sublimed, the reaction is warmed to room temperature and acidified with aqueous HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Route 2: Multi-step Synthesis via Bromination and Fluorination

This two-step approach involves the initial bromination of m-anisic acid, followed by a halogen exchange reaction to introduce the fluorine atom.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

This procedure involves the electrophilic bromination of m-anisic acid.

Materials:

  • m-Anisic acid

  • Bromine (Br₂)

  • Acetic acid

  • Water

Procedure:

  • To a solution of m-anisic acid in acetic acid, bromine is added, followed by the addition of water.[1]

  • The mixture is heated to reflux.[1]

  • After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.[1]

Reported Yield: 79%[1] Reported Purity: High, as the product precipitates from the reaction mixture.

Step 2: Fluorination of 2-Bromo-5-methoxybenzoic acid

This step involves a nucleophilic aromatic substitution (halogen exchange) to replace the bromine atom with fluorine.

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Phase-transfer catalyst (optional, e.g., a tetraalkylammonium salt)

Procedure:

  • A mixture of 2-bromo-5-methoxybenzoic acid, an excess of KF or CsF, and a phase-transfer catalyst (if used) in a high-boiling aprotic polar solvent is heated at an elevated temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Note: Specific yield and reaction conditions for the fluorination of 2-bromo-5-methoxybenzoic acid were not explicitly found in the search results and would require experimental optimization.

Alternative Synthetic Strategy: The Balz-Schiemann Reaction

Another potential route to this compound involves the Balz-Schiemann reaction, starting from 2-amino-5-methoxybenzoic acid. This precursor can be synthesized in high yield from 5-methoxy-2-nitrobenzoic acid.

Balz_Schiemann cluster_2 Balz-Schiemann Route A3 5-Methoxy-2-nitrobenzoic acid I3 2-Amino-5-methoxybenzoic acid A3->I3 H2, Pd/C (98% yield) I4 Diazonium tetrafluoroborate salt I3->I4 1. NaNO2, HBF4 P3 This compound I4->P3 Heat

Caption: Balz-Schiemann reaction pathway.

Synthesis of 2-Amino-5-methoxybenzoic acid:

5-Methoxy-2-nitrobenzoic acid can be hydrogenated over a palladium on carbon catalyst in THF at room temperature under a hydrogen atmosphere to afford 2-amino-5-methoxybenzoic acid in 98% yield.[2]

Balz-Schiemann Reaction:

The general procedure involves the diazotization of the aromatic amine with nitrous acid in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt.[3] This intermediate is then thermally decomposed to yield the aryl fluoride.[3] While a well-established method for synthesizing aryl fluorides, specific quantitative data for this particular substrate was not found.

Conclusion

Both the ortho-lithiation of 4-fluoroanisole and the multi-step synthesis via bromination and fluorination present viable, albeit different, approaches to this compound. The ortho-lithiation route offers a more direct, one-pot synthesis but requires the use of a pyrophoric reagent and lacks readily available, detailed experimental data for this specific transformation. The multi-step route, while longer, relies on more conventional and well-documented reactions, with a high-yielding and high-purity first step. The subsequent fluorination step, however, would require optimization. The Balz-Schiemann reaction provides another strong alternative, especially given the high-yield synthesis of its precursor.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, expertise in handling hazardous reagents, desired scale of synthesis, and the importance of a well-established versus a more direct but less documented procedure. Further experimental investigation would be necessary to fully optimize and quantify the performance of each of these routes for the synthesis of this compound.

References

A Comparative Guide to the Structural Validation of 2-Fluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of 2-Fluoro-5-methoxybenzoic acid and its derivatives. By presenting supporting experimental data from various analytical techniques, this document aims to serve as a valuable resource for the synthesis, characterization, and application of these compounds in drug discovery and materials science.

Performance Comparison of this compound Derivatives

The introduction of different substituents to the this compound scaffold significantly influences its physicochemical and spectroscopic properties. A comparative analysis of these properties is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new molecules with desired biological activities.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and some of its derivatives, compiled from various sources. These properties are critical for predicting the solubility, absorption, and metabolic stability of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
This compound C₈H₇FO₃170.14134-1371.85
2-Fluoro-5-methoxy-4-nitrobenzoic acid C₈H₆FNO₅215.13Not available1.96
2-Amino-5-fluorobenzoic acid *C₇H₆FNO₂155.13168-1701.29
2-Fluoro-4-(methoxycarbonyl)benzoic acid C₉H₇FO₄198.15154-155[1]Not available

Note: 2-Amino-5-fluorobenzoic acid is included as a structural isomer for comparison of the amino group's effect.

Spectroscopic Data Comparison

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of synthesized compounds. Below is a comparison of key spectroscopic data for this compound derivatives.

¹H NMR Spectral Data (δ in ppm)

CompoundAromatic Protons-OCH₃-COOHOther
2-Fluoro-5-methoxy-4-nitrobenzoic acid (in DMSO-d₆) 8.2–8.43.913.1-
2-Fluoro-4-(methoxycarbonyl)benzoic acid (in CDCl₃) [1]7.82-8.10-10.5 (br s)3.97 (-COOCH₃)

¹³C NMR Spectral Data (δ in ppm)

CompoundAromatic CarbonsC-FC=O (Carboxyl)-OCH₃Other
2-Fluoro-5-methoxy-4-nitrobenzoic acid Not specified152.3165.5Not specified-
2-Fluoro-4-(methoxycarbonyl)benzoic acid [1]118.1-136.7160.8-163.4168.5-168.6-164.9-165.0 (C=O, ester), 52.8 (-OCH₃)

High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)
2-Fluoro-5-methoxy-4-nitrobenzoic acid C₈H₆FNO₅444.1653 (as a derivative)Not specified
2-Fluoro-4-(methoxycarbonyl)benzoic acid [1]C₉H₇FO₄198.0328 [M+]198.0331 [M+]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the general protocols for the key analytical techniques used in the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.[2]

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • For ¹H NMR, a sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition.

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a final concentration of 1-10 µg/mL.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Acquire the mass spectrum in high-resolution mode using an Orbitrap or Time-of-Flight (TOF) mass analyzer.[3][4]

  • The high-resolution data allows for the determination of the exact mass to four or more decimal places.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

1. Crystal Growth:

  • Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is critical and may require screening of several options.

2. Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate molecular structure.[1]

Visualizing Molecular Interactions and Biological Relevance

Diagrams are powerful tools for visualizing complex information such as signaling pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

Derivatives of benzoic acid have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key player in cell proliferation and survival.[6][7][8] The following diagram illustrates a simplified EGFR signaling pathway and the point of intervention for small molecule inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 2-Fluoro-5-methoxybenzoic acid derivative (Inhibitor) Inhibitor->EGFR Inhibits (ATP competitive) experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Structure Structure Confirmation NMR->Structure MS->Structure Xray->Structure

References

A Spectroscopic Comparison of 2-, 3-, and 4-Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. The distinct positioning of the fluorine atom on the benzene ring leads to unique spectroscopic signatures, which are critical for their identification, characterization, and application in various scientific fields, including drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided.

Introduction to Fluorinated Benzoic Acid Isomers

Fluorinated benzoic acids are important building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent benzoic acid molecule, including its acidity, lipophilicity, and metabolic stability. The positional isomerism (ortho, meta, or para) of the fluorine substituent further fine-tunes these properties, making spectroscopic differentiation essential for quality control and structure-activity relationship (SAR) studies.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for the three isomers. All quantitative data is summarized in tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the fluorine atom in these isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the position of the fluorine substituent.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

IsomerChemical Shift (δ, ppm) and Multiplicity
2-Fluorobenzoic Acid ~7.95 (td, 1H), ~7.70 (m, 1H), ~7.35 (m, 2H), ~13.2 (br s, 1H, COOH)
3-Fluorobenzoic Acid ~7.80 (m, 2H), ~7.55 (m, 2H), ~13.4 (br s, 1H, COOH)
4-Fluorobenzoic Acid ~8.05 (dd, 2H), ~7.35 (t, 2H), ~13.1 (br s, 1H, COOH)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

IsomerChemical Shift (δ, ppm)
2-Fluorobenzoic Acid ~165.5 (C=O), ~161.0 (d, ¹JCF), ~135.4, ~132.5, ~124.3, ~117.5 (d, ²JCF), ~117.0 (d, ²JCF)
3-Fluorobenzoic Acid ~166.0 (C=O), ~162.0 (d, ¹JCF), ~133.0, ~130.5, ~126.0, ~120.0 (d, ²JCF), ~115.0 (d, ²JCF)
4-Fluorobenzoic Acid ~166.8 (C=O), ~165.4 (d, ¹JCF), ~132.5 (d, ³JCF), ~127.8, ~116.0 (d, ²JCF)

Table 3: ¹⁹F NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm) (Solvent)
2-Fluorobenzoic Acid ~ -114.8
3-Fluorobenzoic Acid ~ -112.5
4-Fluorobenzoic Acid ~ -106.3 (CDCl₃)
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of the fluorobenzoic acid isomers. The position of the fluorine atom influences the vibrational modes of the carboxyl group and the aromatic ring.

Table 4: Key FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
O-H stretch (Carboxylic Acid) 3300-2500 (broad)[2]3300-2500 (broad)3300-2500 (broad)
C=O stretch (Carboxylic Acid) ~1700[2]~1685~1680
C=C stretch (Aromatic) ~1600, ~1480[2]~1610, ~1490~1605, ~1495
C-F stretch ~1220[2]~1230~1240
O-H bend (Carboxylic Acid) 950-910 (broad)[2]950-910 (broad)950-910 (broad)

Table 5: Key Raman Scattering Peaks (cm⁻¹)

Vibrational Mode2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
C=O stretch ~1670~1665~1660
Ring Breathing ~1030~1005~850
C-F stretch ~1250~1260~1270
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of the isomers. The position of the fluorine atom can cause slight shifts in the absorption maxima (λmax).

Table 6: UV-Vis Absorption Data (in Methanol)

Isomerλmax (nm)
2-Fluorobenzoic Acid ~230, ~275[2]
3-Fluorobenzoic Acid ~225, ~278
4-Fluorobenzoic Acid ~232, ~280
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all three isomers (m/z 140), the relative abundances of the fragment ions can differ.

Table 7: Major Fragments in Electron Ionization (EI) Mass Spectrometry

m/zProposed Fragment2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
140 [M]⁺PresentPresentPresent
123 [M - OH]⁺PresentPresentPresent
95 [M - COOH]⁺ or [C₆H₄F]⁺AbundantAbundantAbundant
75 [C₆H₃]⁺PresentPresentPresent

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of fluorinated benzoic acid isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Fluorobenzoic Acid Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Raman_Sample Prepare KBr Pellet or use neat Sample->IR_Raman_Sample UV_Vis_Sample Prepare Dilute Solution in UV-transparent Solvent Sample->UV_Vis_Sample MS_Sample Prepare Dilute Solution or use neat Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR FTIR FT-IR Spectrometer IR_Raman_Sample->FTIR Raman Raman Spectrometer IR_Raman_Sample->Raman UV_Vis UV-Vis Spectrophotometer UV_Vis_Sample->UV_Vis MS Mass Spectrometer MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Raman_Data Acquire Interferogram/Spectrum Process Spectrum FTIR->IR_Raman_Data Raman->IR_Raman_Data UV_Vis_Data Acquire Absorbance Spectrum UV_Vis->UV_Vis_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Compare Spectra of Isomers Assign Peaks Elucidate Structure NMR_Data->Interpretation IR_Raman_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorobenzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s, acquisition time of 4 s.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: 128 scans, relaxation delay of 2 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Raman Spectroscopy
  • Sample Preparation: The solid sample is typically analyzed directly. A small amount of the powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the spectrometer.

    • Spectra are typically acquired over a Raman shift range of 200-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the fluorobenzoic acid isomer in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Dilute the stock solution to obtain a final concentration that gives an absorbance reading in the range of 0.1-1.0.[2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Record the sample spectrum over a wavelength range of 200-400 nm.[2]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by Gas Chromatography (GC). For GC-MS, derivatization (e.g., silylation) may be required to increase the volatility of the benzoic acid.[2]

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for these types of molecules, typically at 70 eV.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the differentiation and characterization of 2-, 3-, and 4-fluorobenzoic acid isomers. The distinct electronic and steric effects of the fluorine atom at the ortho, meta, and para positions result in unique and identifiable patterns in their respective NMR, vibrational, and electronic spectra. This comparative data is invaluable for researchers in ensuring the purity of their materials, confirming isomeric structures, and understanding the structure-property relationships that are fundamental to drug discovery and materials development.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of 2-Fluoro-5-methoxybenzoic acid, a key building block in pharmaceutical synthesis. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), complete with detailed experimental protocols and supporting data to inform the selection of the most suitable method.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction of 4-fluoroanisole, followed by carboxylation with carbon dioxide. Based on this synthesis, potential impurities may include:

  • Unreacted Starting Material: 4-Fluoroanisole

  • Grignard Reagent Byproducts: Homo-coupling products of the Grignard reagent.

  • Solvent Residues: Diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction.

  • Related Isomers: Positional isomers that may form depending on the regioselectivity of the reactions.

  • Degradation Products: Compounds resulting from the decomposition of the product or intermediates.

Comparison of Analytical Techniques for Purity Assessment

The selection of an analytical technique for purity determination depends on factors such as the desired accuracy, the nature of the impurities, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based identification and quantification.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Typical Purity (%) 99.599.299.6
Limit of Detection (LOD) ~0.01%~0.001% (with derivatization)~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005% (with derivatization)~0.3%
Precision (RSD) < 1%< 2%< 0.5%
Throughput HighMediumMedium
Strengths - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely available.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Primary ratio method, provides absolute purity.- No need for a specific reference standard of the analyte.- Non-destructive.
Limitations - Requires a chromophore for UV detection.- Relative quantification unless a certified reference standard is used for each impurity.- Requires derivatization for non-volatile compounds.- Potential for thermal degradation of the analyte.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for the purity determination of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of the same diluent.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

  • Data Analysis: Determine the purity by the area percentage method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a response factor for each identified impurity should be determined using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: m/z 40-400.

Derivatization Procedure (Silylation):

  • Accurately weigh about 1 mg of the synthesized this compound into a vial.

  • Add 200 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Procedure:

  • Inject 1 µL of the derivatized sample solution into the GC-MS system.

  • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

  • Identify and quantify impurities based on their mass spectra (library search) and relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

  • Number of Scans: 16 or more for good signal-to-noise ratio.

Procedure:

  • Sample Preparation: Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the specified parameters.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflows

Experimental_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Processing & Purity Calculation hplc_analysis->hplc_data gcms_prep Sample Preparation gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing & Purity Calculation gcms_analysis->gcms_data qnmr_prep Sample & Standard Co-dissolution qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Purity Calculation qnmr_acq->qnmr_proc

Caption: General experimental workflows for purity assessment.

Decision_Tree start Purity Assessment Required q1 Need absolute purity? start->q1 q2 Are impurities volatile or thermally stable? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is high throughput needed? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes q3->ans_hplc No, but HPLC is a good starting point

Caption: Decision tree for selecting a purity analysis method.

A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-Fluoro-5-methoxybenzoic acid, a key building block in the development of novel pharmaceutical agents, hinges on the efficient and selective introduction of both fluoro and carboxyl functional groups onto the anisole scaffold. The choice of catalytic system is paramount in achieving high yields and purity while maintaining operational simplicity. This guide provides a head-to-head comparison of the primary catalytic and stoichiometric strategies for the synthesis of this valuable compound, supported by established chemical principles and experimental data from analogous systems.

Two principal retrosynthetic pathways are considered: the carboxylation of 4-fluoroanisole and the fluorination of 5-methoxybenzoic acid. Within these pathways, various catalytic and stoichiometric approaches offer distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Data Presentation: Quantitative Comparison of Synthetic Strategies

The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on data from related transformations.

Synthetic RouteKey Reagent/CatalystStarting MaterialTypical Reaction ConditionsReported Yield (Analogous Systems)Key AdvantagesKey Disadvantages
Carboxylation
Directed ortho-Lithiationn-Butyllithium (stoichiometric)4-FluoroanisoleAnhydrous THF, -78 °C to rt; then CO₂ quenchHighHigh regioselectivity directed by the methoxy group.Requires cryogenic temperatures and strictly anhydrous conditions; stoichiometric use of a strong base.
Nickel-Catalyzed CarboxylationNiCl₂(dppp) / Mn2-Bromo-4-fluoroanisoleDMF, rt, 1 atm CO₂Good to ExcellentMilder conditions than lithiation; catalytic use of transition metal.Requires a pre-halogenated starting material; use of a stoichiometric reductant (Mn).
Palladium-Catalyzed CarboxylationPd(OAc)₂ / Ligand / Reductant2-Bromo-4-fluoroanisoleVaries (e.g., 10 atm CO₂, Et₂Zn reductant)Good to ExcellentBroad substrate scope for palladium catalysis.Often requires higher CO₂ pressure and organometallic reductants.
Fluorination
Electrophilic FluorinationSelectfluor® (stoichiometric)5-Methoxybenzoic acidAcetonitrile, rt or elevated temperatureModerate to GoodCommercially available and easy to handle fluorinating agent.Stoichiometric use of an expensive reagent; potential for regioisomeric byproducts.
Palladium-Catalyzed FluorinationPd(II) catalyst / Selectfluor®5-Methoxy-2-boronic acid benzoic acidAcetonitrile/water, rtModerate to GoodCatalytic use of palladium; mild reaction conditions.Requires synthesis of the boronic acid precursor.

Experimental Protocols

Carboxylation of 4-Fluoroanisole via Directed ortho-Lithiation

This method leverages the directing ability of the methoxy group to achieve high regioselectivity.

Procedure: A solution of 4-fluoroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 eq.) is added dropwise, and the reaction mixture is stirred at this temperature for 1-2 hours, during which time the ortho-lithiated species is formed. The reaction is then quenched by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice. The reaction is allowed to warm to room temperature, followed by an acidic workup (e.g., with 1 M HCl) to protonate the carboxylate. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Nickel-Catalyzed Carboxylation of 2-Bromo-4-fluoroanisole

This protocol utilizes a nickel catalyst to facilitate the insertion of carbon dioxide.

Procedure: In a glovebox, a reaction vessel is charged with NiCl₂(dppp) (5 mol%), manganese powder (2.0 eq.), and 2-bromo-4-fluoroanisole (1.0 eq.) in anhydrous dimethylformamide (DMF). The vessel is sealed and taken out of the glovebox. The atmosphere is replaced with carbon dioxide (1 atm, balloon). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Electrophilic Fluorination of 5-Methoxybenzoic Acid with Selectfluor®

This method employs a widely used electrophilic fluorinating agent.

Procedure: To a solution of 5-methoxybenzoic acid (1.0 eq.) in acetonitrile, Selectfluor® (1.1-1.5 eq.) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, which may contain a mixture of regioisomers, is purified by column chromatography to isolate the desired this compound.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways discussed.

G cluster_0 Carboxylation of 4-Fluoroanisole cluster_1 Fluorination of 5-Methoxybenzoic Acid A 4-Fluoroanisole B ortho-Lithiated Intermediate A->B n-BuLi C This compound B->C 1. CO2 2. H+ D 2-Bromo-4-fluoroanisole F Organometallic Intermediate D->F Ni(0) or Pd(0) E Ni(0) or Pd(0) complex F->C 1. CO2 2. H+ G 5-Methoxybenzoic acid H This compound G->H Selectfluor® I 5-Methoxy-2-boronic acid benzoic acid J Aryl-Pd(II) Intermediate I->J Pd(II) Catalyst J->H Selectfluor®

Caption: Synthetic pathways to this compound.

G cluster_0 Nickel-Catalyzed Carboxylation Cycle A Ni(II) Precatalyst B Ni(0) A->B Reduction C Ar-Ni(II)-X B->C Oxidative Addition D Ar-Ni(II)-CO2- C->D CO2 Insertion E Ar-COOH D->E Reductive Elimination + Protonolysis ArX 2-Bromo-4-fluoroanisole ArX->C Mn Mn (reductant) Mn->A Regeneration CO2 CO2 CO2->D

Caption: Catalytic cycle for nickel-catalyzed carboxylation.

Conclusion

The synthesis of this compound can be approached through several effective catalytic and stoichiometric methods.

  • Directed ortho-lithiation offers excellent regioselectivity for the carboxylation of 4-fluoroanisole but requires stringent reaction conditions.

  • Transition metal catalysis , particularly with nickel, provides a milder alternative for carboxylation, though it necessitates a pre-halogenated starting material.

  • Electrophilic fluorination using reagents like Selectfluor® is a direct approach from 5-methoxybenzoic acid, with the main challenges being the stoichiometric use of the reagent and control of regioselectivity.

  • Palladium-catalyzed fluorination of a corresponding boronic acid offers a catalytic route to fluorination under mild conditions but adds the preliminary step of synthesizing the boronic acid precursor.

The optimal choice of catalyst and methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, available starting materials, and the desired level of operational simplicity. For high regioselectivity and when cryogenic conditions are feasible, directed ortho-lithiation is a strong candidate. For milder, catalytic carboxylation, nickel-based systems are promising. For direct fluorination, Selectfluor® provides a reliable, albeit stoichiometric, option.

A Comparative Guide to the Synthetic Methodologies of 2-Fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for 2-Fluoro-5-methoxybenzoic acid, a key building block in the development of novel pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in drug discovery and development. This document outlines two principal methods: ortho-lithiation of 4-fluoroanisole and the Grignard reaction of 2-bromo-4-fluoroanisole, presenting a comparative analysis of their performance based on available data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through two distinct pathways. The choice between these methods often depends on the availability of starting materials, reaction scale, and the desired purity of the final product.

ParameterMethod 1: Ortho-lithiation of 4-fluoroanisoleMethod 2: Grignard Reaction of 2-bromo-4-fluoroanisole
Starting Material 4-fluoroanisole2-bromo-4-fluoroanisole
Key Reagents n-Butyllithium, Dry Ice (CO2)Magnesium, Dry Ice (CO2)
Reaction Steps Typically a one-pot synthesisTwo main steps: Grignard reagent formation and carboxylation
Reported Yield Generally moderate to highCan be high, but dependent on Grignard reagent formation efficiency
Purity Can be high, with potential for minor isomeric impuritiesGenerally good, with purification often required to remove byproducts
Key Advantages Direct C-H functionalization, potentially fewer stepsUtilizes a more stable starting material, avoids highly pyrophoric reagents in the main reaction vessel for an extended period
Key Disadvantages Requires cryogenic temperatures and strictly anhydrous conditions; n-butyllithium is highly pyrophoricThe Grignard reagent is sensitive to moisture and air; the synthesis of the starting material adds an extra step

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic method.

Ortho_lithiation_of_4_fluoroanisole start 4-fluoroanisole intermediate Lithiated Intermediate start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product 1. CO2 2. H3O+ co2 CO2 (Dry Ice)

Caption: Ortho-lithiation and carboxylation of 4-fluoroanisole.

Grignard_Reaction_of_2_bromo_4_fluoroanisole start 2-bromo-4-fluoroanisole grignard Grignard Reagent start->grignard Mg, THF product This compound grignard->product 1. CO2 2. H3O+ co2 CO2 (Dry Ice)

Caption: Grignard reaction and carboxylation of 2-bromo-4-fluoroanisole.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed. These protocols are based on established chemical principles and literature precedents.

Method 1: Synthesis via Ortho-lithiation of 4-fluoroanisole

This method relies on the directing effect of the methoxy group to achieve selective lithiation at the ortho position, followed by carboxylation.

Materials:

  • 4-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow:

Ortho_lithiation_Workflow setup 1. Reaction Setup: - Flame-dried glassware under inert atmosphere (N2 or Ar). - Dissolve 4-fluoroanisole in anhydrous THF. cooling 2. Cooling: - Cool the solution to -78 °C using a dry ice/acetone bath. setup->cooling lithiation 3. Lithiation: - Add n-BuLi dropwise, maintaining the temperature at -78 °C. - Stir for 1-2 hours. cooling->lithiation carboxylation 4. Carboxylation: - Quench the reaction by adding crushed dry ice. - Allow to warm to room temperature. lithiation->carboxylation workup 5. Aqueous Work-up: - Add water and acidify with HCl. - Extract with diethyl ether. carboxylation->workup purification 6. Purification: - Dry the organic layer with MgSO4. - Concentrate in vacuo and recrystallize. workup->purification

Caption: Experimental workflow for the ortho-lithiation method.

Procedure:

  • A solution of 4-fluoroanisole in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of an excess of crushed dry ice. The mixture is then allowed to warm to room temperature.

  • Water is added, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with hydrochloric acid.

  • The resulting precipitate is collected by filtration or the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

Method 2: Synthesis via Grignard Reaction of 2-bromo-4-fluoroanisole

This route involves the formation of a Grignard reagent from 2-bromo-4-fluoroanisole, which then reacts with carbon dioxide.

Materials:

  • 2-bromo-4-fluoroanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Experimental Workflow:

Grignard_Workflow setup 1. Grignard Reagent Formation: - Activate magnesium turnings with iodine in anhydrous THF. - Add 2-bromo-4-fluoroanisole dropwise to initiate the reaction. reflux 2. Reaction: - Maintain a gentle reflux until the magnesium is consumed. setup->reflux carboxylation 3. Carboxylation: - Cool the Grignard solution and pour it over an excess of crushed dry ice. reflux->carboxylation workup 4. Aqueous Work-up: - Allow to warm to room temperature. - Add aqueous HCl to hydrolyze the magnesium salt. carboxylation->workup extraction 5. Extraction: - Extract the product with diethyl ether. workup->extraction purification 6. Purification: - Dry the organic layer with Na2SO4. - Concentrate in vacuo and recrystallize. extraction->purification

Caption: Experimental workflow for the Grignard reaction method.

Procedure:

  • Magnesium turnings are placed in a flame-dried flask under an inert atmosphere with anhydrous THF and a crystal of iodine.

  • A solution of 2-bromo-4-fluoroanisole in anhydrous THF is added dropwise to initiate the Grignard reaction.

  • The reaction mixture is stirred, and if necessary, gently heated to maintain a reflux until the magnesium is consumed.

  • The resulting Grignard solution is cooled and then poured over a large excess of crushed dry ice with vigorous stirring.

  • After the excess dry ice has sublimed, the reaction mixture is treated with aqueous hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

This guide provides a foundational understanding of the primary synthetic routes to this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project. For large-scale synthesis, a thorough process optimization would be necessary for either route to maximize yield and purity while ensuring safety and cost-effectiveness.

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-methoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Fluoro-5-methoxybenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

This compound is categorized as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols during handling and disposal is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection when handling this compound[1][2][3].

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes[1][3].

  • Spill Management: In the event of a spill, avoid creating dust. Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal[3][4][5]. Prevent the substance from entering drains or watercourses[3].

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key quantitative and procedural data for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Halogenated Organic Acid[6]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1][2][3]
Primary Disposal Method Incineration at an approved waste disposal plant[4][6][7]
Container Type Compatible, tightly sealed containers[8][9]
Labeling Requirements Clearly label with contents, including the term "Waste"[8][9]

Detailed Experimental Protocol for Disposal

The following protocol outlines the procedural steps for the safe segregation and disposal of this compound waste in a laboratory setting.

Waste Segregation:

Proper segregation of chemical waste at the source is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Categorization: Due to the presence of fluorine, this compound is classified as a halogenated organic compound [6].

  • Separate Collection: This waste must be collected separately from non-halogenated organic waste[6][8][9].

  • Acid Separation: As an acidic compound, it should not be mixed with bases in the same waste container[6][8].

  • Dedicated Containers: Use designated, clearly labeled waste containers for "Halogenated Organic Waste"[6][9].

Containerization and Labeling:

Correct containerization and labeling are essential for safety and regulatory compliance.

  • Container Material: Use containers made of a material compatible with acidic and halogenated organic compounds. Ensure the container has a tightly fitting cap to prevent leaks and vapor release[8][9].

  • Labeling:

    • Label the waste container as "Halogenated Organic Waste"[9].

    • List all chemical constituents and their approximate concentrations on the label[8].

    • Ensure the date of waste accumulation is clearly marked[8].

Storage and Final Disposal:
  • Temporary Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2][3].

  • Professional Disposal: The final disposal of this compound must be conducted through an approved and licensed waste disposal facility[1][2][3]. The standard and recommended method for the destruction of halogenated organic waste is high-temperature incineration[4][6][7].

  • Regulatory Compliance: Always adhere to local, regional, and national regulations concerning hazardous waste disposal[1][10].

Disposal of Empty Containers:

Empty containers that previously held this compound must also be handled with care.

  • Rinsing: Triple rinse the empty container with a suitable solvent.

  • Rinsate Disposal: The solvent used for rinsing must be collected and disposed of as halogenated organic waste.

  • Final Container Disposal: After thorough cleaning, the container can be disposed of in accordance with institutional guidelines for non-hazardous laboratory waste or recycled if appropriate facilities are available.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_segregation Waste Segregation cluster_container Containerization and Storage cluster_disposal Final Disposal A Start: Have 2-Fluoro- 5-methoxybenzoic acid waste B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste a halogenated organic compound? B->C D Is the waste acidic? E Collect in 'Halogenated Organic Waste' container C->E Yes F Do NOT mix with bases D->F Yes G Use compatible, tightly sealed container E->G F->G H Label container with contents, date, and hazard information G->H I Store in a cool, dry, well-ventilated area H->I J Arrange for pickup by licensed waste disposal service I->J K Dispose via incineration at an approved facility J->K L End K->L

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (inspect before use)EU Directive 89/686/EEC and the standard EN 374To prevent skin contact which can cause irritation.[1]
Laboratory coat and appropriate protective clothingFire/flame resistant and impervious clothingTo minimize the risk of accidental skin contact.[1]
Respiratory Protection NIOSH/MSHA approved respirator or a dust mask (type N95)Use if dust is generated or for large-scale operations and emergencies.To prevent respiratory tract irritation from dust inhalation.[3]
Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.To provide a higher level of respiratory protection.[1]
Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][4]

  • The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation and inhalation of dust.[1][5]

  • Wash hands and face thoroughly after handling.[1][5][6]

  • Do not eat, drink, or smoke when using this product.[4]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][4]

  • Keep the container tightly closed.[1][2][4]

  • Store locked up.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6]

Spill and Disposal Plan

Spill Response Protocol:

  • Personal Protection: Before addressing a spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Containment: Prevent the further spread of the spill. For dry spills, carefully sweep up the material, avoiding the generation of dust.[3][4]

  • Collection: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[3][4]

  • Decontamination: Thoroughly clean the spill area. Prevent runoff from entering drains.[3]

Waste Disposal Plan:

  • This compound and any contaminated materials are to be considered hazardous waste.[3]

  • Collect all waste in a designated, chemically resistant, and leak-proof container with a secure lid.[3]

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]

  • Under no circumstances should this compound be disposed of down the drain. [3]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. Wash contaminated clothing before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[2][4]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Response cluster_waste Waste Disposal prep Preparation Phase handling Handling & Use Phase prep->handling sds_review Review SDS spill Spill Response Protocol handling->spill If spill occurs waste Waste Disposal Protocol handling->waste After use weigh Weigh in Ventilated Area contain Contain Spill collect_waste Collect in Labeled Container ppe Don Appropriate PPE eng_controls Verify Engineering Controls (Fume Hood, Eyewash) eng_controls->ppe sds_review->eng_controls use Use in Experiment weigh->use collect Collect Material contain->collect decon Decontaminate Area collect->decon store_waste Store in Designated Area collect_waste->store_waste dispose Dispose via EHS store_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.